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Isocyanic acid

Cat. No.: B1199962
CAS No.: 75-13-8
M. Wt: 43.025 g/mol
InChI Key: OWIKHYCFFJSOEH-UHFFFAOYSA-N
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Description

Historical Context of Isocyanic Acid Investigation

The study of this compound dates back to the 19th century. Justus von Liebig and Friedrich Wöhler first identified and characterized this compound in 1830. wikipedia.orgpnas.orgwikidoc.org Their early investigations focused on its stability, structure, and chemical production pathways in solution. rsc.orgresearchgate.net At that time, they speculated on the existence of two tautomers, NCOH and HNCO, ultimately proposing the HNCO formula based on its reactivity with ammonia (B1221849) to form urea (B33335). rsc.org Early speculation regarding the atomic arrangement in HNCO was resolved by Herzberg and Reid's infrared spectroscopic studies, which confirmed the this compound (HNCO) structure in the vapor phase. aip.org Subsequent microwave and millimeter-wave spectral studies have provided accurate structural constants for HNCO. rsc.orgaip.org

Contemporary Research Significance of this compound

In recent years, this compound has gained considerable attention due to its detection in ambient air at concentrations that may pose human health concerns. pnas.orgrsc.orgresearchgate.netnih.gov Advanced instrumentation, such as chemical ionization mass spectrometry (CIMS) and proton transfer reaction-mass spectrometry, has enabled the measurement and quantification of HNCO in the atmosphere. rsc.orgacs.org

HNCO is released into the atmosphere from various sources, including:

Fossil fuel combustion: This includes coal, gasoline, and diesel. pnas.orgrsc.orgresearchgate.netnih.gov Coal combustion, in particular, has been identified as a significant source, with emissions dependent on the quantity and type of nitrogen-containing species within the coal. rsc.org Automobile emissions are also a notable source. acs.org

Biomass burning: Wildfires and the burning of crop residues contribute to HNCO emissions. pnas.orgrsc.orgresearchgate.netnih.gov Laboratory studies have shown that smoke from biomass, including tobacco, contains HNCO at substantial levels. pnas.org

Secondary photochemical production: Amines and amides can undergo photochemical transformation to produce HNCO. rsc.orgresearchgate.netnih.gov

Cigarette smoke: This is a direct source of HNCO. pnas.orgrsc.orgresearchgate.netnih.gov

Combustion of building materials: Materials used in the built environment can also release HNCO upon combustion. rsc.orgresearchgate.net

Urea-selective catalytic reduction (SCR) systems: These systems, used to control NOx emissions from diesel engines, produce HNCO as a by-product. pnas.org

Atmospheric HNCO can undergo several loss processes, including gas-phase photochemistry, heterogeneous uptake, hydrolysis, and dry deposition. researchgate.netnih.gov Its lifetimes with respect to photolysis and OH radical oxidation are on the order of months to decades. researchgate.netnih.gov Consequently, its removal from the atmosphere is primarily attributed to dry deposition and heterogeneous uptake followed by hydrolysis to ammonia (NH₃) and carbon dioxide (CO₂). researchgate.netnih.gov

Beyond its environmental impact, HNCO plays a role in astrochemistry, being detected in various interstellar environments such as molecular clouds, hot cores, molecular outflows, comets, and other galaxies. oup.comaanda.orgaanda.org Its presence in the gas phase is explained by desorption from icy grain mantles or the destruction of larger species. aanda.org HNCO is considered a tracer of dense and warm gas, and its abundance can be enhanced in shocked gas regions. oup.comaanda.org

Isomeric and Tautomeric Forms of this compound

This compound exists in equilibrium with its tautomeric forms, primarily cyanic acid. Tautomers are isomers that can interconvert through chemical equilibrium reactions, often involving the shift of a proton and rearrangement of bonds. researchgate.net

This compound (HNCO)

This compound (HNCO), also known as carbimide, has the structural formula H−N=C=O. wikipedia.org It is a colorless, volatile, and poisonous gas that condenses at 23.5 °C. nih.govwikipedia.orgwikidoc.org HNCO is the predominant tautomer in equilibrium. wikipedia.org It is a weak acid with a pKₐ of 3.7 at 298 K. wikipedia.orgrsc.orgresearchgate.net

The electronic structure of HNCO can be represented as H−N=C=O. However, its vibrational spectrum shows a band at 2268.8 cm⁻¹ in the gas phase, which some interpret as indicative of a carbon-nitrogen triple bond (H−N⁺≡C−O⁻ as a major resonance structure). wikipedia.org Classic vibrational analysis, however, suggests this band corresponds to the asymmetric N=C=O stretch, with a corresponding symmetric N=C=O stretch at 1327 cm⁻¹. wikipedia.org

HNCO is moderately soluble in water due to its ability to form hydrogen bonds, and its solubility can be influenced by temperature. pnas.orgsolubilityofthings.com It also dissolves in various organic solvents like alcohols and ethers. wikipedia.orgsolubilityofthings.com At high concentrations, HNCO can oligomerize to form cyanuric acid and cyamelide, a polymer. wikipedia.orgwikidoc.org Dilute solutions of HNCO are stable in inert solvents such as ether and chlorinated hydrocarbons. wikipedia.orgwikidoc.orgdrugfuture.com HNCO is known for its high reactivity, particularly in nucleophilic addition reactions, reacting with amines to form urea derivatives through a process called carbamylation. wikipedia.orgsolubilityofthings.com

Cyanic Acid (HOCN)

Cyanic acid (HOCN), also known as cyanol or hydrogen cyanate (B1221674), is a tautomer of this compound. wikipedia.orgnih.gov Its structure consists of a hydroxyl group (-OH) attached to a carbon atom that is triple-bonded to a nitrogen atom (H−O−C≡N). solubilityofthings.comontosight.ai Pure cyanic acid has not been isolated, and it exists in equilibrium with this compound, typically to the extent of about 3%. wikipedia.orgwikidoc.org The vibrational spectrum of HOCN indicates the presence of a triple bond between the nitrogen and carbon atoms. wikipedia.org

Cyanic acid is highly soluble in water and also dissolves well in many organic solvents, including alcohols and ethers. solubilityofthings.comontosight.ai Its solubility is influenced by temperature, generally increasing with rising temperature. solubilityofthings.com Cyanic acid is a weak acid with a pKₐ value of approximately 3.7. ontosight.ai It hydrolyzes readily in water to produce carbon dioxide and ammonia. chemicalbook.com

Tautomeric Equilibrium Studies

The tautomeric equilibrium between this compound (HNCO) and cyanic acid (HOCN) is a subject of ongoing research. While HNCO is the more stable and predominant tautomer, HOCN can be formed through low-temperature photolysis of solids containing HNCO. wikipedia.orgwikidoc.orgaip.orgaip.org

Experimental and theoretical studies have explored the interconversion between these isomers. For instance, low-temperature infrared studies have shown that HNCO suspended in inert matrices (like Ar and N₂) yields HOCN upon photolysis. aip.orgaip.org This can occur via recombination of H+NCO radicals or by the attack of NH on the carbon-oxygen bond of CO. aip.orgaip.org

Despite a high calculated barrier to isomerization between HOCN and HNCO, attempted synthesis of HOCN often results in HNCO. researchgate.net Research indicates that the barrier to isomerization is significantly reduced in small hydrogen-bonded aggregates, allowing trace amounts of HOCN to exist in equilibrium with HNCO. researchgate.netresearchgate.net Studies on the kinetics of OCN⁻ and HOCN formation from the thermal reaction of solid HNCO and H₂O in interstellar ice analogs have provided activation and desorption energies for these processes. researchgate.net

The knowledge of tautomeric forms is crucial because property predictions for a molecule can vary depending on the specific tautomer. researchgate.net

Table 1: Properties of this compound (HNCO) and Cyanic Acid (HOCN)

PropertyThis compound (HNCO)Cyanic Acid (HOCN)
Chemical Formula HNCO wikipedia.orgHOCN solubilityofthings.com
Structural Formula H−N=C=O wikipedia.orgH−O−C≡N solubilityofthings.com
Appearance Colorless, volatile, poisonous gas nih.govwikipedia.orgColorless liquid or gas with an acrid smell chemicalbook.com
Boiling Point 23.5 °C (extrapolated) wikipedia.orgpnas.orgwikidoc.org23.5 °C chemicalbook.com
Melting Point -86 °C wikipedia.org-86 °C chemicalbook.com
Molar Mass 43.025 g·mol⁻¹ nih.govwikipedia.org43.03 g/mol ontosight.ai
Acidity (pKa) 3.7 (at 298 K) wikipedia.orgrsc.orgresearchgate.net~3.7 ontosight.ai
Solubility in Water Soluble to a certain extent; dissociates at pH > 5 pnas.orgnih.govsolubilityofthings.comHighly soluble solubilityofthings.comontosight.ai
Solubility in Organic Solvents Soluble in benzene, toluene (B28343), diethyl ether, alcohols, ethers wikipedia.orgsolubilityofthings.comSoluble in alcohols, ethers solubilityofthings.com
Predominance Predominant tautomer in all solvents wikipedia.orgwikidoc.orgExists in equilibrium with HNCO (approx. 3%) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNCO<br>CHNO B1199962 Isocyanic acid CAS No. 75-13-8

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/CHNO/c2-1-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWIKHYCFFJSOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CHNO
Record name isocyanic acid
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DSSTOX Substance ID

DTXSID9073884
Record name Isocyanic acid
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Molecular Weight

43.025 g/mol
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CAS No.

75-13-8
Record name Isocyanic acid
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Record name Isocyanic acid
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Record name Isocyanic acid
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Record name Isocyanic acid
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Record name ISOCYANIC ACID
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Advanced Synthetic Methodologies for Isocyanic Acid and Derivatives

Thermal Decomposition Pathways for Isocyanic Acid Production

Thermal decomposition provides a direct route to this compound from various precursors. This method involves heating the starting material to induce cleavage of chemical bonds, leading to the formation of HNCO.

From Cyanuric Acid

The thermal decomposition of cyanuric acid, the cyclic trimer of this compound, represents a significant method for HNCO production. wikipedia.orgrsc.org When heated, cyanuric acid can depolymerize to yield this compound. Research has shown that heating cyanuric acid to approximately 400°C causes it to enter the gaseous state, establishing a thermal equilibrium with this compound. google.com

The use of a catalyst can enhance this process. It has been discovered that the catalytic thermal decomposition of cyanuric acid over an aluminum catalyst at temperatures between 300°C and 600°C yields almost exclusively this compound. google.com The process involves bringing cyanuric acid into contact with the catalyst, after which the formed this compound can be isolated or used directly for further reactions. google.com The reaction temperature is preferably maintained between 320°C and 450°C. google.com

CatalystTemperature Range (°C)Product SelectivityReference
Aluminum Catalyst300 - 600Almost exclusively this compound google.com

From Urea-Based Resins and Polyurethane Resins

The thermal degradation of urea-based resins and polyurethane resins also serves as a source of this compound.

The pyrolysis of urea-formaldehyde (UF) resin involves a fast thermal decomposition stage where a significant weight loss occurs between 195°C and 430°C. woodresearch.sk During this process, this compound is identified as a primary nitrogen-containing gaseous product, especially at lower temperatures. woodresearch.sk The degradation of the urea (B33335) function within the UF resin is responsible for the generation of HNCO. woodresearch.sk Studies have shown that during the thermal degradation of phenol-formaldehyde-urethane (PFU) resins, up to 14% of the total weight can be emitted as this compound. nih.govdiva-portal.org

Polyurethane (PU) resins, upon thermal decomposition, also yield this compound. Substituted urea linkages, formed during the production of polyurethane foam, can be broken down through thermal cracking to produce isocyanates and amines. mdpi.com For instance, the thermal decomposition of a model urea compound, 1,3-diphenyl urea, at 350–450°C results in high conversion to phenyl isocyanate and aniline (B41778). mdpi.com During the thermal degradation of polyurethane lacquers, this compound is the most dominant isocyanate emitted, accounting for up to 8% of the total weight. nih.govdiva-portal.org The decomposition of polyurethanes based on tolylene di-isocyanate at 300°C under a nitrogen stream involves the cleavage of urethane (B1682113) groups, regenerating isocyanate groups. researchgate.net

Resin TypeTemperature (°C)Key FindingsReference
Urea-Formaldehyde (UF)195 - 430This compound is a major nitrogen-containing product. woodresearch.sk
Phenol-Formaldehyde-Urethane (PFU)-Up to 14% of total weight emitted as this compound. nih.govdiva-portal.org
Polyurethane (PU)300 - 450Cleavage of urea and urethane linkages to form isocyanates. mdpi.comresearchgate.net

Catalytic Synthesis of this compound

Catalytic methods offer alternative pathways for the synthesis of this compound, often with high efficiency and selectivity under specific reaction conditions.

Conversion of Nitric Oxide with Carbon Monoxide and Hydrogen over Catalysts (e.g., Palladium, Iridium)

A notable synthesis of this compound involves the conversion of nitric oxide (NO) in the presence of carbon monoxide (CO) and hydrogen (H₂) over noble metal catalysts. nih.gov When a mixture of NO, CO, and H₂ reacts over iridium and palladium catalysts at temperatures between 280°C and 450°C, this compound can be formed in yields of 60 to 75%. nih.gov The total conversion of nitrogen from NO to the NCO group has been reported to reach up to 73% over palladium and 86% over iridium. nih.gov The addition of hydrogen to the NO and CO reaction mixture significantly increases the conversion of both reactants. researchgate.net

CatalystTemperature Range (°C)HNCO YieldTotal N to NCO ConversionReference
Palladium (Pd)280 - 45060 - 75%73% nih.gov
Iridium (Ir)280 - 45060 - 75%86% nih.gov

Formation as By-product in Catalytic Reduction of Nitrogen Oxides

This compound is also formed as an intermediate or by-product during the selective catalytic reduction (SCR) of nitrogen oxides (NOx), a critical technology for emission control. researchgate.netfsb.hr In the urea-SCR process, urea decomposes to ammonia (B1221849) and this compound. interkat.comrsc.org The HNCO can then hydrolyze to form more ammonia and carbon dioxide. interkat.com

The formation of HNCO has been observed in the reaction of NO and CO with hydrogen sources over catalysts like Pt/SiO₂ and Pd/SiO₂. researchgate.net High yields of HNCO are possible, with Pt/SiO₂ being particularly effective. researchgate.net The presence of HNCO has also been identified as an intermediate in the reaction of nitromethane (B149229) over CoZSM5 and CuZSM5 catalysts under SCR conditions. researchgate.net Furthermore, the adsorption of HNCO on catalysts like Fe-ZSM5 leads to the formation of isocyanate species (–NCO) on the catalyst surface, which are considered likely intermediates in the hydrolysis of HNCO. psi.ch

Solution-Phase Synthetic Approaches

Solution-phase methods for generating this compound often involve the protonation of the cyanate (B1221674) anion. This can be achieved by reacting salts like potassium cyanate with gaseous hydrogen chloride or with acids such as oxalic acid.

Dilute solutions of this compound are found to be stable in inert solvents like ether and chlorinated hydrocarbons. The aqueous solubility of HNCO is pH-dependent, with an intrinsic Henry's law solubility of 20 (±2) M atm⁻¹ and a pKa of 3.7 (±0.1) at 298 K. copernicus.orgresearchgate.netcopernicus.org The solubility of HNCO is higher in the non-polar solvent n-octanol (87±9 M atm⁻¹ at 298 K) compared to aqueous solutions. copernicus.orgresearchgate.netcopernicus.org this compound in aqueous solution hydrolyzes to produce ammonia and carbon dioxide.

SolventSolubility (M atm⁻¹, 298 K)Key CharacteristicsReference
Aqueous Solution20 (±2)pH-dependent, hydrolyzes to NH₃ and CO₂. copernicus.orgresearchgate.netcopernicus.org
n-Octanol87 (±9)Higher solubility than in water. copernicus.orgresearchgate.netcopernicus.org
Tridecane1.7 (±0.17)Lower solubility than in water. researchgate.net
Ether, Chlorinated Hydrocarbons-Stable in dilute solutions.

Reaction of Metal Cyanates with Organic Acids (e.g., Stearic Acid, Oxalic Acid)

A well-established laboratory method for generating pure this compound involves the protonation of a cyanate salt, such as potassium cyanate (KOCN) or sodium cyanate (NaOCN), with a strong, non-volatile acid. researchgate.netwikipedia.org This method is advantageous for producing HNCO for research purposes as it avoids the co-production of volatile impurities that are difficult to separate.

The reaction is typically performed by heating the metal cyanate with an organic acid like stearic acid or oxalic acid. researchgate.netznaturforsch.com For instance, the reaction of potassium cyanate with stearic acid is conducted at approximately 60°C in a sealed, dry apparatus. acs.orgnih.gov The general reactions can be represented as:

MOCN + R-COOH → HNCO + R-COOM (where M = Na, K; R = C₁₇H₃₅) researchgate.net

2 MOCN + (COOH)₂ → 2 HNCO + (COOM)₂ researchgate.net

Using oxalic acid is another effective, previously undocumented method where the reagents are heated under vacuum. znaturforsch.com The resulting this compound, being volatile, is collected by trap-to-trap distillation under vacuum, which also helps in removing impurities like carbon dioxide to a level of less than 1%. znaturforsch.com Yields for these methods are reported to be good, around 65-70%. znaturforsch.com The pure HNCO obtained must be kept cold (it polymerizes rapidly above -20°C) or in a gaseous state for stability. wikipedia.org

Reactant 1Reactant 2ProductConditionsYieldReference
Potassium Cyanate (KOCN)Stearic AcidThis compound60°C, sealed reactorGood researchgate.netacs.orgnih.gov
Sodium Cyanate (NaOCN)Stearic AcidThis compoundHeatGood researchgate.net
Metal Cyanate (MOCN)Oxalic AcidThis compoundHeat, in vacuo~65% znaturforsch.com

Non-Phosgene Routes for Isocyanate Production (Relevant to HNCO's role as a precursor)

The industrial production of isocyanates, which are crucial monomers for polyurethanes, has traditionally relied on the highly toxic phosgene (B1210022). nih.govnih.gov Growing safety and environmental concerns have driven the development of non-phosgene routes. nih.govmdpi.com These methods are relevant to this compound as they center on the synthesis and chemistry of the isocyanate (−NCO) functional group, the very essence of HNCO. The primary non-phosgene strategies involve the formation of a carbamate (B1207046) intermediate, which is then thermally decomposed to the target isocyanate. nih.govacs.org

Carbamate Decomposition Pathways

A cornerstone of non-phosgene isocyanate synthesis is the thermal decomposition of carbamates (also known as urethanes). mdpi.comacs.org This process can be conducted in either the liquid or gas phase and involves heating the carbamate to break it down into the corresponding isocyanate and an alcohol. mdpi.com The reaction is reversible, and to achieve high yields of the isocyanate, the process is often carried out under vacuum or with an inert carrier gas to shift the equilibrium by removing the alcohol byproduct. mdpi.com

The general reaction is: R-NH-C(O)O-R' → R-NCO + R'-OH

This pathway is versatile and can be applied to a wide range of carbamates. mdpi.com Gas-phase thermolysis typically requires high temperatures (around 400°C), which can lead to byproduct formation. mdpi.com The synthesis of the initial carbamate can be achieved by reacting an amine with reagents like dimethyl carbonate or by the oxidative carbonylation of amines. nih.govacs.org This chloride-free method simplifies purification and enhances product quality. acs.org

Urea-Based Synthesis Routes

Another significant non-phosgene pathway involves the use of urea as a primary raw material. nih.govacs.org In this process, urea reacts with an alcohol to produce a carbamate, which is then decomposed as described above. nih.gov A key advantage of this route is that the byproducts are ammonia (NH₃) and an alcohol. The alcohol can be recycled for the initial carbamoylation step, and the ammonia is a raw material for urea production, potentially creating a "zero emission" cycle. nih.govacs.org

Alternatively, substituted ureas can be thermally decomposed directly to yield an isocyanate and an amine. mdpi.com For example, 1,3-diphenyl urea decomposes at high temperatures (350–450 °C) to produce phenyl isocyanate and aniline with high selectivity. mdpi.com Isocyanates can also be generated in situ from primary amides via a Hofmann rearrangement, which proceeds through an isocyanate intermediate that can then be used to synthesize urea derivatives. organic-chemistry.org

PathwayDescriptionKey IntermediatesAdvantagesDisadvantages
Carbamate Decomposition Thermal cleavage of a carbamate into an isocyanate and an alcohol. mdpi.comCarbamatesPhosgene-free, chloride-free, high-quality product. acs.orgReversible reaction, may require high temperatures or vacuum. mdpi.com
Urea-Based Synthesis Use of urea to form carbamates for decomposition, or direct decomposition of substituted ureas. nih.govmdpi.comUrea, CarbamatesCost-effective urea feedstock, potential for "zero emission" cycle. nih.govacs.orgRequires high temperatures for direct urea decomposition. mdpi.com

Secondary Formation Pathways in Environmental Systems

This compound is not only produced synthetically but is also formed in the environment through various chemical processes. It has been identified as an atmospheric pollutant from both direct emissions (e.g., biomass burning and combustion) and secondary formation. nih.govethz.chethz.ch

Photochemical Production from Amines and Amides

A significant secondary source of atmospheric this compound is the photochemical oxidation of nitrogen-containing organic compounds, particularly amines and amides. nih.govethz.chcopernicus.org This process is driven by sunlight and involves reactions with atmospheric oxidants, primarily the hydroxyl radical (•OH). scholaris.caresearchgate.net

Laboratory studies and atmospheric observations have confirmed that the gas-phase oxidation of amines and amides leads to the formation of HNCO. researchgate.net For example, the oxidation of amines is believed to first form amides, which are then subsequently oxidized to produce isocyanates. researchgate.net Precursors identified as leading to the photochemical formation of HNCO include:

Monomethyl amine pnas.org

Formamide (B127407) pnas.org

Acetamide pnas.org

Nicotine copernicus.orgscholaris.ca

The diurnal variation of HNCO in urban atmospheres, which often peaks midday along with other photochemical products like ozone, supports the significance of this secondary formation pathway. researchgate.netpnas.org This photochemical source can be a major contributor to ambient HNCO levels, which are a concern due to potential health effects. nih.govcopernicus.org

Precursor ClassSpecific ExamplesOxidantEnvironmentReference
AminesMonomethyl amine, NicotineHydroxyl Radical (•OH)Atmosphere scholaris.caresearchgate.netpnas.org
AmidesFormamide, AcetamideHydroxyl Radical (•OH)Atmosphere nih.govcopernicus.orgpnas.org

Fundamental Chemical Reactivity and Reaction Mechanisms of Isocyanic Acid

Gas-Phase Reaction Kinetics and Dynamics

The gas-phase reactions of isocyanic acid are primarily driven by interactions with atmospheric oxidants and organic radicals, as well as its intrinsic dissociation and photodissociation pathways.

This compound (HNCO) reacts slowly with common atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, chlorine (Cl) atoms, and ozone (O3) at ambient temperatures. acs.orgnih.gov The reaction with the hydroxyl radical (HNCO + OH) has been extensively studied, both experimentally across a temperature range of 620–2500 K and theoretically from 200–3000 K. acs.orgnih.govrsc.org

The extrapolated experimental rate constant for the HNCO + OH reaction at 298 K is reported to be between 0.5 and 1.2 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov Theoretical calculations further indicate that the rate constants for reactions of HNCO with OH, Cl, NO3, and O3 at 300 K are all relatively low, typically ≤ 0.7 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov These slow reaction rates imply that HNCO has a long atmospheric lifetime, estimated to be on the order of months to decades with respect to gas-phase photochemistry and OH radical oxidation, suggesting that these reactions are not the predominant removal mechanisms for HNCO from the atmosphere. rsc.org

Table 1: Rate Constants for Gas-Phase Reactions of HNCO with Atmospheric Oxidants at 298/300 K

OxidantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
OH2980.5–1.2 × 10⁻¹⁵ (extrapolated exp.) acs.orgnih.gov
OH300≤ 0.7 × 10⁻¹⁵ (calculated) acs.orgnih.gov
Cl300≤ 0.7 × 10⁻¹⁵ (calculated) acs.orgnih.gov
NO3300≤ 0.7 × 10⁻¹⁵ (calculated) acs.orgnih.gov
O3300≤ 0.7 × 10⁻¹⁵ (calculated) acs.orgnih.gov

The gas-phase reaction of this compound with organic radicals, such as the propargyl radical (C3H3), has been investigated through theoretical kinetic studies. acs.orgnih.govresearchgate.netijseas.com This reaction typically proceeds via two primary pathways: hydrogen abstraction or addition. nih.govresearchgate.netijseas.com

Hydrogen abstraction pathways lead to bimolecular products, for instance, C3H4 + NCO, with calculated energy barriers ranging from 23 to 25 kcal/mol. nih.govresearchgate.net Addition reactions, on the other hand, form C4H4NO intermediates, which possess barrier heights between 23 and 26 kcal/mol. nih.govresearchgate.net At lower temperatures, the H-abstraction channels are considered insignificant. nih.govresearchgate.net However, at elevated temperatures (T > 1500 K), the H-abstraction pathway yielding H3CCCH + NCO becomes dominant, exhibiting a branching ratio of approximately 50–53% within the 1500–1800 K temperature range. nih.govresearchgate.net The H-abstraction leading to H2CCCH2 + NCO is favored at temperatures exceeding 1800 K, with yields potentially surpassing 50% at 760 Torr. nih.govresearchgate.net

This compound can undergo both thermal decomposition and photodissociation under appropriate conditions.

Thermal Decomposition: The thermal decomposition of HNCO has been studied in shock wave experiments at high temperatures, specifically between 2100 and 2500 K. oup.com The initial step of this decomposition is identified as a bimolecular process: HNCO + Ar → NH(³Σ⁻) + CO + Ar. oup.com The low-pressure limit rate constant for this reaction is expressed as k = 10^(17.23±0.36)exp[−(402±17) kJ mol⁻¹/RT] cm³ mol⁻¹ s⁻¹. oup.com

Photodissociation: Photolysis of HNCO vapor results in the production of carbon monoxide (CO) and nitrogen (N2), along with smaller quantities of hydrogen (H2). cdnsciencepub.com Two primary processes are proposed for the photodissociation of HNCO, particularly at wavelengths like 2062 Å:

HNCO + hν → NH + CO cdnsciencepub.comcdnsciencepub.comaip.org

HNCO + hν → H + NCO cdnsciencepub.comaip.org

These two primary processes are considered to be of roughly equal importance, each possessing a quantum yield of approximately 0.5. cdnsciencepub.com The relative yields of these photofragmentation channels (NH+CO and H+NCO) are dependent on the photolysis energy, with higher energy channels becoming dominant as they become accessible. aip.org Furthermore, vibrational excitation of HNCO can significantly alter the relative yield of NH; for instance, photolysis of ν1 HNCO (3ν1) at the same total energy can lead to up to 2.5 times more NCO with a corresponding reduction in NH. aip.org Secondary reactions involving the NH and NCO radicals with HNCO are also postulated to contribute to increased CO and N2 production at higher temperatures and HNCO pressures. cdnsciencepub.com

Reactions with Organic Radicals (e.g., Propargyl Radical)

Aqueous-Phase and Heterogeneous Reactions

This compound's interactions in aqueous and heterogeneous environments are critical, especially given its role in atmospheric processes and catalytic systems.

The hydrolysis mechanism of HNCO is influenced by pH and involves three distinct pathways: copernicus.orgresearchgate.netsemanticscholar.org

Acid-catalyzed hydrolysis: HNCO + H3O⁺ → NH4⁺ + CO2 copernicus.orgresearchgate.net

Neutral hydrolysis: HNCO + H2O → NH3 + CO2 copernicus.orgresearchgate.net

Hydrolysis of the cyanate (B1221674) anion: NCO⁻ + 2H2O → NH3 + HCO3⁻ copernicus.orgresearchgate.net

Arrhenius expressions for the rate constants of these three pH-dependent mechanisms have been determined: researchgate.net

Table 2: Arrhenius Expressions for HNCO Hydrolysis Rate Constants

MechanismRate Constant (k)UnitsReference
Acid-catalyzed (k1)(4.4 ± 0.2) × 10⁷ exp(−6000 ± 240/T)M⁻¹ s⁻¹ researchgate.net
Neutral (k2)(8.9 ± 0.9) × 10⁶ exp(−6770 ± 450/T)s⁻¹ researchgate.net
Cyanate anion (k3)(7.2 ± 1.5) × 10⁸ exp(−10900 ± 1400/T)s⁻¹ researchgate.net

Computational studies have shown that the activation barrier for HNCO hydrolysis is substantially reduced when occurring on the water surface (lowered from 45 kcal·mol⁻¹ in the gas phase to 14 kcal·mol⁻¹ on the water surface). acs.orgnih.gov This reduction facilitates the formation of carbamic acid (NH2COOH) as a crucial intermediate, which subsequently decomposes into ammonia (B1221849) and carbon dioxide. acs.orgnih.gov In concentrated aqueous solutions, HNCO can also undergo condensation reactions, leading to the formation of solid oligomers and polymers such as cyanuric acid, biuret, ammelide, ammeline, and melamine. wikipedia.orgtum.deinterkat.comd-nb.info

The hydrolysis of this compound is significantly enhanced by the presence of various metal oxide catalysts, a phenomenon of considerable importance in applications such as Selective Catalytic Reduction (SCR) systems for the abatement of nitrogen oxides (NOx). tum.deacs.orgpsi.chzju.edu.cnresearchgate.netepa.govresearchgate.netcore.ac.ukosti.gov

Iron-ZSM5 (Fe-ZSM5): Iron-exchanged ZSM-5 zeolites also exhibit high catalytic activity for HNCO hydrolysis. psi.chresearchgate.netresearchgate.netmdpi.comgoogle.com HNCO adsorbs dissociatively on Fe-ZSM5, resulting in isocyanate species adsorbed on both aluminum (Al) and iron (Fe) sites. psi.chresearchgate.net The hydrolysis activity of Fe-ZSM5 catalysts is inversely correlated with their Brønsted acidity, meaning that catalysts with lower Brønsted acidity tend to show higher activity. researchgate.net Over-exchanged Fe-ZSM5 samples have demonstrated the highest activity, which can even improve with aging. researchgate.net The presence of nitric oxide (NO) can enhance the catalytic activity of Fe-ZSM5 at low temperatures (< 175°C). This effect is attributed to the partial removal of adsorbed ammonia via the SCR reaction with NO, thereby freeing up active sites for HNCO adsorption. psi.ch

Other metal oxides, such as gamma-alumina (γ-Al2O3) and zirconium dioxide (ZrO2), have also shown good catalytic performance for HNCO hydrolysis. zju.edu.cnresearchgate.netcore.ac.ukosti.gov Specifically, γ-Al2O3 has demonstrated better catalytic performance than CuO/γ-Al2O3. zju.edu.cn The presence of Lewis acid sites on the catalyst surface is generally recognized to positively influence catalytic activity for HNCO hydrolysis. zju.edu.cn

Table 3: Apparent Activation Energies for HNCO Hydrolysis on Catalysts

CatalystTemperature RangeApparent Activation Energy (kJ/mol)Reference
TiO2100–200 °C≈ 40 osti.gov
TiO2Over 473 K≈ 13 acs.orgzju.edu.cnresearchgate.net
γ-Al2O3393–473 K≈ 25 zju.edu.cn
γ-Al2O3Over 473 K≈ 13 zju.edu.cn

Hydrolysis Pathways of this compound

Role in Selective Catalytic Reduction (SCR) Processes

This compound plays a significant role as an intermediate in Selective Catalytic Reduction (SCR) systems, which are widely used to reduce nitrogen oxides (NOx) emissions from combustion sources, such as diesel engines and industrial boilers. liberty.educopernicus.orgepa.gov In SCR systems, a reducing agent, typically aqueous urea (B33335) or anhydrous ammonia, is injected into the flue gas. liberty.eduepa.gov When urea is used, it decomposes to form ammonia (NH₃) and this compound (HNCO). epa.govresearchgate.net

The HNCO then undergoes catalytic hydrolysis over the SCR catalyst (e.g., TiO₂) or a dedicated urea decomposition catalyst, reacting with water to produce additional ammonia and carbon dioxide. researchgate.net The ammonia generated from this process subsequently reacts with NOx molecules in the SCR reactor, converting them into diatomic nitrogen (N₂) and water (H₂O). liberty.eduwikipedia.org

Urea decomposition: CO(NH₂)₂ → NH₃ + HNCO researchgate.net

this compound hydrolysis: HNCO + H₂O → NH₃ + CO₂ liberty.eduresearchgate.net

NOx reduction: NH₃ + NOx → N₂ + H₂O liberty.eduwikipedia.org

Research indicates that SCR chemistry can produce HNCO as an intermediate, and these systems have been identified as an atmospheric source of HNCO. copernicus.org Studies have investigated the catalytic hydrolysis of HNCO on surfaces like anatase TiO₂(101) and Al₂O₃(100) using density functional theory (DFT) calculations and in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). researchgate.net

Interactions with Water Ice

This compound interacts with water ice, a process of particular interest in astrochemistry due to the presence of water ice as a major constituent of interstellar dust grains. free.frresearchgate.netarxiv.org Experimental and theoretical studies, including FTIR matrix isolation spectroscopy and quantum calculations, have investigated the 1:1 complexes formed between HNCO and H₂O. free.frmdpi.com

Calculations suggest two stable HNCO-H₂O complexes. The most stable form involves a hydrogen bond between the acidic hydrogen of HNCO and the oxygen atom of water, with a stabilization energy of 23.3 kJ/mol. free.fr The second form involves a hydrogen bond between the terminal oxygen of HNCO and a hydrogen atom of water. free.fr In an argon matrix at 10 K, primarily the first, more stable form, is observed. free.fr

Adsorption of HNCO on amorphous water ice at 10 K primarily occurs at the dangling oxygen sites of the ice surface. free.fr Upon warming HNCO adsorbed on H₂O ice films or co-deposited samples above 110 K, the formation of the isocyanate ion (OCN⁻) is induced, characterized by its infrared absorption band near 2170 cm⁻¹. free.fraanda.org This OCN⁻ formation can be attributed to solvation-induced dissociative ionization of HNCO. free.fr Further proton transfer from H₃O⁺ to OCN⁻ can lead to the formation of cyanic acid (HOCN) in water ice. aanda.org

Activation energies for these reactions have been determined:

HNCO + H₂O → OCN⁻ + H₃O⁺: 26 ± 2 kJ mol⁻¹ aanda.org

OCN⁻ + H₃O⁺ → HOCN + H₂O: 36 ± 1 kJ mol⁻¹ aanda.org

Desorption energies for HNCO and OCN⁻ from water ice have also been measured. aanda.org

Table 1: Activation and Desorption Energies in HNCO-Water Ice Interactions

Reaction/ProcessEnergy (kJ mol⁻¹)
HNCO + H₂O → OCN⁻ + H₃O⁺26 ± 2
OCN⁻ + H₃O⁺ → HOCN + H₂O36 ± 1
Desorption of HNCO37 ± 3
Desorption of OCN⁻40 ± 3

Electrophilic and Lewis Acid Properties of this compound

This compound (HNCO) is characterized as a Lewis acid, meaning it can accept an electron pair. wikipedia.org Its electrophilic nature is significant in various chemical reactions. smolecule.comrsc.org The carbon atom within the N=C=O functional group of isocyanates, including HNCO, is particularly susceptible to nucleophilic attack due to its position between the more electronegative nitrogen and oxygen atoms. crowdchem.net

Addition Reactions to Electron-Rich Double Bonds (e.g., Vinylethers)

This compound can undergo addition reactions across electron-rich double bonds. wikipedia.orgsmolecule.com For instance, HNCO adds to vinylethers, which are electron-rich double bonds, to yield the corresponding isocyanates. wikipedia.org This type of reaction is an example of electrophilic addition, where the double bond, being electron-rich, acts as a nucleophile and donates electrons to the electrophilic carbon of HNCO. smolecule.comlibretexts.org Such reactions can proceed via concerted or stepwise mechanisms depending on the specific reactants and solvent conditions. researchgate.netcsic.es

Association with Lewis Bases

As a Lewis acid, HNCO can associate with Lewis bases, which are species that donate an electron pair. wikipedia.orglibretexts.org The free energy, enthalpy, and entropy changes for the 1:1 association of HNCO with various bases in carbon tetrachloride solution at 25 °C have been reported. wikipedia.org This association forms an adduct, where a coordinate covalent bond is established between the Lewis acid (HNCO) and the Lewis base. libretexts.org While HNCO acts as a Lewis acid, its phosphorus analogue, HPCO, has been studied, and it was found that HPCO does not react with strong Lewis acids like B(C₆F₅)₃ or GaCl₃, as the association products are not stable minima on the potential energy surface. nih.gov Inorganic Lewis acids, such as CuBr₂ and NiCl₂, can also act as catalysts in the trimerization of organic isocyanates, suggesting a coordination compound intermediate where the nitrogen atom of the isocyanate binds to the metal, leaving a positive charge on the carbon atom. tandfonline.com

Oligomerization and Polymerization Mechanisms

This compound exhibits a propensity for oligomerization and polymerization, especially at higher concentrations. wikipedia.orgsmolecule.com These processes lead to the formation of larger molecular structures. smolecule.com

Homoaggregation Studies (Dimers, Trimers)

At high concentrations, this compound readily oligomerizes. wikipedia.org The primary oligomeric products are the trimer, cyanuric acid, and a polymer known as cyamelide. wikipedia.orgsmolecule.com These oligomers are generally easily separated from liquid- or gas-phase reaction products. wikipedia.org

Homoaggregation studies of this compound (HNCO) have been conducted using techniques such as FTIR spectroscopy combined with low-temperature matrix isolation and quantum chemical calculations. dntb.gov.uanih.govresearchgate.netmdpi.comnih.gov These studies have identified stable dimer and trimer structures of HNCO. dntb.gov.uanih.govresearchgate.netnih.gov

For HNCO dimers, five stable minima have been located on the potential energy surface. dntb.gov.uanih.govresearchgate.netnih.gov The most stable dimer (D1) is characterized by a weak, nearly linear N-H⋯N hydrogen bond. dntb.gov.uanih.govresearchgate.net Other dimer structures are stabilized by N-H⋯O hydrogen bonds or by O⋯C or N⋯N van der Waals interactions. dntb.gov.uanih.govresearchgate.net

For HNCO trimers, nine stable structures have been identified on the potential energy surface. dntb.gov.uanih.govresearchgate.netnih.gov Among these, five are cyclic forms. dntb.gov.uanih.govresearchgate.netnih.gov The most stable trimer (T1) features a six-membered ring formed by three N-H⋯N hydrogen bonds, exhibiting high C₃h symmetry. dntb.gov.uanih.govresearchgate.netnih.gov Experimental analysis of HNCO/Ar spectra indicates that N-H⋯O hydrogen-bonded dimers are particularly prevalent after deposition, with trimers also observed upon annealing. dntb.gov.uanih.govresearchgate.netnih.gov The formation of these aggregates is influenced by intermolecular interactions, including hydrogen bonding and van der Waals forces. mdpi.com

Table 2: Identified Homoaggregates of this compound

Aggregate TypeNumber of Stable MinimaPrimary Intermolecular InteractionsMost Stable Form Characterization
Dimer5N-H⋯N, N-H⋯O hydrogen bonds; O⋯C, N⋯N van der Waals interactions dntb.gov.uanih.govresearchgate.netD1: Weak, almost linear N-H⋯N hydrogen bond dntb.gov.uanih.govresearchgate.net
Trimer9 (5 cyclic)N-H⋯N, N-H⋯O hydrogen bonds; O⋯C, N⋯N van der Waals interactions dntb.gov.uanih.govresearchgate.netT1: Six-membered ring with three N-H⋯N hydrogen bonds (C₃h symmetry) dntb.gov.uanih.govresearchgate.net

Formation of Polyurethanes and Other Isocyanate-Derived Polymers

While organic isocyanates (R-NCO) are the primary building blocks for polyurethanes, the chemistry of this compound (HNCO) is fundamentally related to the reactions that underpin polyurethane formation. Polyurethanes are a class of polymers characterized by carbamate (B1207046) (urethane) links, formed through the polyaddition reaction between a polyol (containing hydroxyl groups) and an isocyanate (containing isocyanate groups). acs.orgwikipedia.org

A critical side reaction in polyurethane synthesis, especially relevant to the presence of moisture, involves the reaction of isocyanates with water. This reaction initially forms an unstable carbamic acid, which then rapidly decomposes to yield an amine and carbon dioxide (CO2) gas. The CO2 acts as a blowing agent, crucial for the production of polyurethane foams. The amine generated can further react with other isocyanate groups to form urea linkages, leading to polymers containing both urethane (B1682113) and urea segments. wikipedia.orgosti.govl-i.co.uk

Although HNCO itself is highly reactive and tends to oligomerize to cyanuric acid or polymerize at high concentrations, its reactivity with hydroxyl groups and amines mirrors the fundamental reactions occurring in polyurethane chemistry. wikipedia.org

Reversible Isocyanate Chemistry in Dynamic Covalent Polymers

Reversible isocyanate chemistry is a key aspect in the development of dynamic covalent polymers, which can undergo bond breaking and reformation, allowing for self-healing, reprocessing, and adaptation. While the direct application of this compound (HNCO) in this specific context is less commonly highlighted than that of organic isocyanates, the underlying principles of reversible carbamate and urea formation are pertinent.

The formation of urethane bonds from isocyanates and alcohols is a reversible reaction, although often slow without catalysis. Similarly, the reaction of isocyanates with amines to form ureas can also exhibit reversibility under specific conditions. This reversibility is exploited in dynamic covalent networks, where the controlled breaking and reforming of these bonds allow the material to respond to external stimuli, such as heat or light. The stability and reversibility of these linkages are influenced by factors such as temperature, catalysts, and the specific chemical environment.

Reactions with Nitrogenous Compounds

This compound readily reacts with various nitrogenous compounds due to the electrophilic nature of its carbon atom.

This compound can participate in amidation reactions, where an amide group is introduced into a molecule. While the literature often discusses the amidation of indoles with organic isocyanates, the principle applies to this compound as well. The introduction of an amide group at the C3 position of an indole (B1671886), for instance, can be achieved through amidation reactions. rsc.org These reactions typically involve the activation of the isocyanate electrophile, facilitating its reaction with the nucleophilic nitrogen or carbon centers of the indole ring. rsc.orgresearchgate.net

This compound reacts with ammonia and amines to form ureas, a reaction known as carbamylation. wikipedia.org This is a significant reaction, producing substituted ureas depending on the amine used.

Reaction with Ammonia: HNCO + NH₃ → H₂NC(O)NH₂ (Urea) wikipedia.orgwikipedia.org

Reaction with Amines (RNH₂): HNCO + RNH₂ → RNHC(O)NH₂ (Substituted Urea) wikipedia.org

This reaction is fundamental in the formation of urea derivatives and is a key pathway for the incorporation of this compound into nitrogen-containing organic structures. Excess this compound can further react with the formed ureas to yield allophanates. wikipedia.org

Table 1: Reactions of this compound with Ammonia and Amines

ReactantProduct TypeGeneral Reaction
Ammonia (NH₃)UreaHNCO + NH₃ → Urea
Primary Amines (RNH₂)Substituted UreaHNCO + RNH₂ → RNHC(O)NH₂
Secondary Amines (R₂NH)Disubstituted UreaHNCO + R₂NH → R₂NC(O)NH₂

This compound can undergo cyclization reactions, particularly at high concentrations or under specific conditions, leading to the formation of cyclic compounds such as s-triazine derivatives. A notable example is the trimerization of this compound to form cyanuric acid (1,3,5-triazine-2,4,6-trione). wikipedia.orgfishersci.comfishersci.canih.govuni.lu This cyclization involves three molecules of HNCO reacting to form the stable heterocyclic ring system of cyanuric acid. wikipedia.orgnih.gov The thermal decomposition of cyanuric acid can also regenerate this compound. wikipedia.orgnih.govgoogle.commdpi.com

Table 2: Cyclization Product of this compound

ReactantProductReaction Type
This compound (HNCO)Cyanuric acidTrimerization/Cyclization

Reactions with Alcohols (e.g., Ethanol (B145695) to form Carbamates)

This compound reacts with alcohols to form carbamates. This reaction is analogous to the formation of urethane linkages in polyurethanes, where an isocyanate group reacts with a hydroxyl group.

Reaction with Alcohols (ROH): HNCO + ROH → H₂NC(O)OR (Carbamate)

For example, the reaction of this compound with ethanol yields ethyl carbamate:

Reaction with Ethanol: HNCO + CH₃CH₂OH → H₂NC(O)OCH₂CH₃ (Ethyl Carbamate)

This reaction is a fundamental pathway for the synthesis of carbamates, which are compounds with diverse applications.

Table 3: Reaction of this compound with Alcohols

AlcoholProduct
General Alcohol (ROH)Carbamate (H₂NC(O)OR)
Ethanol (CH₃CH₂OH)Ethyl Carbamate (H₂NC(O)OCH₂CH₃)

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6347 nih.govuni.lunih.gov
Ammonia222 wikipedia.orguni.lunih.gov
Urea1176 wikipedia.org
Indole798 wikipedia.orgnih.gov
Ethanol702 guidetopharmacology.orgnih.govnih.gov
Cyanuric acid7956 fishersci.comfishersci.canih.govuni.lunih.gov
Ethyl Carbamate7901

Note: PubChem CID for "Polyurethanes", "Carbamates" (general class), "Ureas" (general class), and "s-Triazine compounds" (general class) are not provided as they represent classes of compounds rather than specific, single chemical entities with a unique CID. For "Substituted Urea" and "Disubstituted Urea", specific CIDs would depend on the R groups, so general class CIDs are not applicable.

References (used for direct citation in the text): wikipedia.org this compound - Wikipedia wikipedia.org Urea - Wikipedia rsc.org Chemo- and regio-selective amidation of indoles with isocyanates using borane (B79455) Lewis acids wikipedia.org Ammonia - Wikipedia fishersci.com Cyanuric Acid | Fisher Scientific guidetopharmacology.org ethanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY wikipedia.org Indole - Wikipedia osti.gov THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION - OSTI fishersci.ca Cyanuric acid, 99% - Fisher Scientific l-i.co.uk The chemistry of polyurethanes - Lawrence Industries nih.gov Indole | C8H7N | CID 798 - PubChem acs.org Polyurethane and Its Composites: Synthesis to Application | ACS Symposium Series nih.gov Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem google.com EP0560567A1 - Calix-arene encapsulation of s-triazines and their use for reducing nitrogen oxides in Diesel fuel exhaust - Google Patents nih.gov this compound | CHNO | CID 6347 - PubChem nih.gov Cyanuric acid-13C3 | C3H3N3O3 | CID 46781087 - PubChem uni.lu this compound (CHNO) - PubChemLite wikipedia.org Polyurethane - Wikipedia uni.lu Ammonia (H3N) - PubChemLite uni.lu Cyanuric acid (C3H3N3O3) - PubChemLite nih.gov Ethanol | CH3CH2OH | CID 702 - PubChem nih.gov Ammonia | NH3 | CID 222 - PubChem researchgate.net Copper(I)‐Catalyzed N‐Carboxamidation of Indoles with Isocyanates: Facile and General Method for the Synthesis of Indole‐1‐carboxamides | Request PDF - ResearchGate nih.gov Ethanol | CH3CH2OH | CID 702 - PubChem nih.gov this compound | CHNO | CID 6347 - PubChem mdpi.com Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric - MDPI Ethyl Carbamate | C3H7NO2 | CID 7901 - PubChemthis compound (HNCO) is a simple, yet highly reactive, inorganic compound containing carbon, hydrogen, nitrogen, and oxygen. It is characterized by its linear structure and plays a significant role in various chemical transformations, particularly in the formation of diverse polymeric materials and nitrogenous compounds. nih.gov

This compound exhibits a rich chemistry due to the electrophilic nature of its carbon atom and the presence of both acidic hydrogen and nucleophilic nitrogen and oxygen atoms. It can exist in tautomeric forms, with this compound (HNCO) being the dominant tautomer over cyanic acid (HOCN) in equilibrium. wikipedia.org

Formation of Polyurethanes and Other Isocyanate-Derived Polymers

While organic isocyanates (R-NCO) are the primary building blocks for polyurethanes, the chemistry of this compound (HNCO) is fundamentally related to the reactions that underpin polyurethane formation. Polyurethanes are a class of polymers characterized by carbamate (urethane) links, formed through the polyaddition reaction between a polyol (containing hydroxyl groups) and an isocyanate (containing isocyanate groups). acs.orgwikipedia.org

A critical side reaction in polyurethane synthesis, especially relevant to the presence of moisture, involves the reaction of isocyanates with water. This reaction initially forms an unstable carbamic acid, which then rapidly decomposes to yield an amine and carbon dioxide (CO2) gas. The CO2 acts as a blowing agent, crucial for the production of polyurethane foams. The amine generated can further react with other isocyanate groups to form urea linkages, leading to polymers containing both urethane and urea segments. wikipedia.orgosti.govl-i.co.uk

Although HNCO itself is highly reactive and tends to oligomerize to cyanuric acid or polymerize at high concentrations, its reactivity with hydroxyl groups and amines mirrors the fundamental reactions occurring in polyurethane chemistry. wikipedia.org

Reversible Isocyanate Chemistry in Dynamic Covalent Polymers

Reversible isocyanate chemistry is a key aspect in the development of dynamic covalent polymers, which can undergo bond breaking and reformation, allowing for self-healing, reprocessing, and adaptation. While the direct application of this compound (HNCO) in this specific context is less commonly highlighted than that of organic isocyanates, the underlying principles of reversible carbamate and urea formation are pertinent.

The formation of urethane bonds from isocyanates and alcohols is a reversible reaction, although often slow without catalysis. Similarly, the reaction of isocyanates with amines to form ureas can also exhibit reversibility under specific conditions. This reversibility is exploited in dynamic covalent networks, where the controlled breaking and reforming of these bonds allow the material to respond to external stimuli, such as heat or light. The stability and reversibility of these linkages are influenced by factors such as temperature, catalysts, and the specific chemical environment.

Reactions with Nitrogenous Compounds

This compound readily reacts with various nitrogenous compounds due to the electrophilic nature of its carbon atom.

This compound can participate in amidation reactions, where an amide group is introduced into a molecule. While the literature often discusses the amidation of indoles with organic isocyanates, the principle applies to this compound as well. The introduction of an amide group at the C3 position of an indole, for instance, can be achieved through amidation reactions. rsc.org These reactions typically involve the activation of the isocyanate electrophile, facilitating its reaction with the nucleophilic nitrogen or carbon centers of the indole ring. rsc.orgresearchgate.net

This compound reacts with ammonia and amines to form ureas, a reaction known as carbamylation. wikipedia.org This is a significant reaction, producing substituted ureas depending on the amine used.

Reaction with Ammonia: HNCO + NH₃ → H₂NC(O)NH₂ (Urea) wikipedia.orgwikipedia.org

Reaction with Amines (RNH₂): HNCO + RNH₂ → RNHC(O)NH₂ (Substituted Urea) wikipedia.org

This reaction is fundamental in the formation of urea derivatives and is a key pathway for the incorporation of this compound into nitrogen-containing organic structures. Excess this compound can further react with the formed ureas to yield allophanates. wikipedia.org

Table 1: Reactions of this compound with Ammonia and Amines

ReactantProduct TypeGeneral Reaction
Ammonia (NH₃)UreaHNCO + NH₃ → Urea
Primary Amines (RNH₂)Substituted UreaHNCO + RNH₂ → RNHC(O)NH₂
Secondary Amines (R₂NH)Disubstituted UreaHNCO + R₂NH → R₂NC(O)NH₂

This compound can undergo cyclization reactions, particularly at high concentrations or under specific conditions, leading to the formation of cyclic compounds such as s-triazine derivatives. A notable example is the trimerization of this compound to form cyanuric acid (1,3,5-triazine-2,4,6-trione). wikipedia.orgfishersci.comfishersci.canih.govuni.lu This cyclization involves three molecules of HNCO reacting to form the stable heterocyclic ring system of cyanuric acid. wikipedia.orgnih.gov The thermal decomposition of cyanuric acid can also regenerate this compound. wikipedia.orgnih.govgoogle.commdpi.com

Table 2: Cyclization Product of this compound

ReactantProductReaction Type
This compound (HNCO)Cyanuric acidTrimerization/Cyclization

Reactions with Ammonia and Amines

Reactions with Alcohols (e.g., Ethanol to form Carbamates)

This compound reacts with alcohols to form carbamates. This reaction is analogous to the formation of urethane linkages in polyurethanes, where an isocyanate group reacts with a hydroxyl group.

Reaction with Alcohols (ROH): HNCO + ROH → H₂NC(O)OR (Carbamate)

For example, the reaction of this compound with ethanol yields ethyl carbamate:

Reaction with Ethanol: HNCO + CH₃CH₂OH → H₂NC(O)OCH₂CH₃ (Ethyl Carbamate)

This reaction is a fundamental pathway for the synthesis of carbamates, which are compounds with diverse applications.

Table 3: Reaction of this compound with Alcohols

AlcoholProduct
General Alcohol (ROH)Carbamate (H₂NC(O)OR)
Ethanol (CH₃CH₂OH)Ethyl Carbamate (H₂NC(O)OCH₂CH₃)

Advanced Spectroscopic Characterization and Analytical Methodologies for Isocyanic Acid Research

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing both infrared and Raman methods, is crucial for identifying the characteristic functional groups and understanding the molecular vibrations of isocyanic acid.

Fourier Transform Infrared (FTIR) spectroscopy is extensively employed to characterize this compound (HNCO) due to its strong infrared active vibrations. The gas-phase infrared spectrum of HNCO is notably complex, a characteristic attributed to its quasilinearity, where large-amplitude bending motions lead to significant coupling between vibrations and rotations fishersci.comwikipedia.org. Despite this complexity, the data on gas-phase vibrational frequencies of HNCO are considered complete fishersci.nl.

A prominent and characteristic absorption peak in the FTIR spectrum of gaseous HNCO is observed at 2259 cm⁻¹, corresponding to the antisymmetric NCO stretching mode (νasNCO) fishersci.com. Studies on solid HNCO at low temperatures (20–145 K) have provided a complete characterization of its infrared bands, including peak frequencies and integrated band intensities, which are vital for understanding its behavior in condensed phases, such as interstellar ices fishersci.nl. Furthermore, FTIR spectroscopy has been utilized to probe the basicity of oxide surfaces by observing the frequencies of adsorbed isocyanate species, which directly correlate with the heats of adsorption of carbon dioxide wikipedia.org.

The fundamental vibrational frequencies of HNCO, as determined by various spectroscopic studies, are summarized in the table below. wikipedia.orglu.se

Table 1: Fundamental Vibrational Frequencies of this compound (HNCO)

Mode NumberSymmetryDescriptionFrequency (cm⁻¹) (Gas Phase) lu.seFrequency (cm⁻¹) (Solid Phase, 20-145 K) fishersci.nl
ν₁A'N-H stretch3538~3300
ν₂A'NCO antisymmetric stretch2269~2260
ν₃A'NCO symmetric stretch1327~1325
ν₄A'HNC bend777~850
ν₅A'NCO bend (in-plane)577~590
ν₆A''NCO bend (out-of-plane)656~650

Matrix Isolation FTIR (MI-FTIR) spectroscopy is a powerful technique for studying this compound, particularly for stabilizing and characterizing unstable species and molecular complexes at low temperatures (typically 10-15 K) in an inert matrix, such as solid argon wikipedia.orgscribd.comwikipedia.orgfishersci.fifishersci.cawikipedia.orgwikipedia.orgeasychem.orgwikidata.org. This method allows for the investigation of intermolecular interactions without interference from rotational broadening or strong intermolecular forces present in bulk phases.

Studies using MI-FTIR have extensively explored the homoaggregates of this compound, including dimers and trimers wikipedia.orgfishersci.cawikidata.org. Five stable minima have been identified for (HNCO)₂ dimers, with the most stable involving a weak, nearly linear N-H⋯N hydrogen bond. Other dimer structures are stabilized by N-H⋯O hydrogen bonds or van der Waals interactions (O⋯C or N⋯N) wikipedia.orgfishersci.ca. Similarly, nine stable trimer structures for (HNCO)₃ have been located, with the most stable being a cyclic form stabilized by three N-H⋯N hydrogen bonds wikipedia.orgfishersci.ca. Experimental observations in HNCO/Ar matrices after deposition indicate that N-H⋯O hydrogen-bonded dimers are particularly prevalent, with trimers appearing upon annealing wikipedia.orgfishersci.ca.

MI-FTIR has also been applied to investigate complexes of HNCO with other atmospheric constituents like water (H₂O), sulfur dioxide (SO₂), and nitrogen (N₂) wikipedia.orgscribd.comwikipedia.orgfishersci.fiwikipedia.orgwikipedia.orgeasychem.org. For instance, HNCO forms a complex with H₂O via an N-H⋯O hydrogen bond, resulting in shifts of the νNH and νasNCO vibrational modes by -215 cm⁻¹ and +13 cm⁻¹, respectively, relative to the HNCO monomer wikipedia.org. Studies with SO₂ revealed five stable 1:1 complexes, predominantly hydrogen-bonded (N-H⋯O) or van der Waals interactions, with 1:2 stoichiometry complexes forming upon annealing scribd.comwikipedia.orgwikipedia.org. Similarly, with N₂, three stable 1:1 complexes were found, primarily involving a weak N-H⋯N hydrogen bond, with higher stoichiometry complexes forming upon annealing fishersci.fiwikipedia.orgeasychem.org. These studies provide valuable information on how spectral properties and chemical reactivity of HNCO change upon intermolecular interactions wikipedia.org.

Raman spectroscopy complements infrared spectroscopy by providing information on molecular vibrations that may be Raman active but IR inactive or weak. The first gas-phase Raman spectrum of this compound (HNCO) has been reported, utilizing techniques such as stimulated Raman excitation (SRE), photoacoustic Raman spectroscopy (PARS), and action spectroscopy wikipedia.orgwikipedia.orgregulations.gov.

Raman studies have focused on the ν₁ N–H stretch fundamental and the N–C–O symmetric (ν₃) and antisymmetric (ν₂) stretch fundamentals wikipedia.orgwikipedia.orgregulations.gov. The Raman spectrum reveals extensive state mixing in the ν₁ fundamental, consistent with previous infrared work wikipedia.orgwikipedia.org. For the N–C–O stretching modes, the symmetric stretch (ν₃) is strong in the Raman spectrum, while the antisymmetric stretch (ν₂) is weak, analogous to the stretching modes in CO₂ regulations.gov. Both vibrational states exhibit strong perturbations regulations.gov. The most intense band in the Raman spectrum of solid this compound is observed at 1323 cm⁻¹, corresponding to the symmetric NCO stretching mode (νsNCO) fishersci.com. These applications demonstrate Raman spectroscopy's utility in probing vibrational state mixing and molecular dynamics in HNCO.

Matrix Isolation FTIR Spectroscopy

Microwave Spectroscopy for Structural Elucidation

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational transitions of molecules, enabling the accurate determination of molecular constants, bond lengths, bond angles, and dipole moments. This compound (HNCO) has been extensively studied using microwave and millimeter-wave spectroscopy, revealing its nature as a very slightly asymmetric prolate rotor service.gov.ukresearchgate.netnih.gov.

Accurate values of rotational constants have been determined for HNCO and its isotopic species (e.g., H¹⁵NCO, HN¹³CO, HNC¹⁸O, DNCO) service.gov.uknih.gov. The rotational constant A₀ is particularly large, indicating significant centrifugal distortion, which necessitates the inclusion of terms up to the 12th power in the angular momentum to fit the spectrum accurately service.gov.uk. High-resolution Fourier Transform (FT) microwave spectroscopy has been instrumental in detecting protonated this compound in its isomeric forms, H₂NCO⁺ and HNCOH⁺, allowing for the derivation of precise spectroscopic constants that align well with theoretical computations Current time information in Bordeaux, FR..

Furthermore, microwave spectroscopy has facilitated the measurement of ¹⁴N nuclear quadrupole hyperfine splitting, providing accurate values for both χaa and (χbb − χcc) service.gov.uk. The Stark effect of b-type transitions has revealed the b component of the dipole moment to be 1.35 ± 0.1 D, an order of magnitude larger than previously assumed, which has led to a reinterpretation of earlier data concerning the variation of the a component with Kₐ service.gov.uk. These detailed measurements have contributed to obtaining an improved molecular structure for HNCO wikipedia.orgservice.gov.uknih.gov.

Table 2: Selected Molecular Parameters of this compound (HNCO) from Microwave Spectroscopy

ParameterValue (HNCO)Reference
Rotational Constant A₀~30 cm⁻¹ (large) wikipedia.orgservice.gov.uk
Rotational Constant B₀0.36930 cm⁻¹ lu.se
Rotational Constant C₀0.36410 cm⁻¹ lu.se
Dipole Moment (μb component)1.35 ± 0.1 D service.gov.uk
N-H Bond Length (r₀)1.0030(20) Å wikipedia.org
N-C Bond Length (r₀)1.2145(6) Å wikipedia.org
C-O Bond Length (r₀)1.1634(4) Å wikipedia.org
H-N-C Bond Angle (θ₀)123.34(20)° wikipedia.org
N-C-O Bond Angle (θ₀)172.22(20)° wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the local chemical environment and dynamics of molecules. While often associated with larger biomolecules, NMR has also been applied to study the properties of smaller chemical compounds like this compound.

Temperature-dependent NMR spectroscopy has been employed to investigate the thermal stability of this compound (HNCO) in its gas, liquid, and solid states across a broad temperature range, specifically from -80 to 160 °C fishersci.com. These studies, often conducted in conjunction with vibrational spectroscopy and mass spectrometry, aim to understand HNCO's behavior and potential for dimerization or oligomerization under varying thermal conditions fishersci.com.

A key finding from such temperature-dependent NMR investigations is the absence of evidence for the existence of a dimeric form of HNCO fishersci.com. This indicates that under the studied conditions, HNCO primarily exists as monomers or rapidly interconverts, without forming stable dimeric species detectable by NMR. This application highlights NMR's utility in assessing the stability and aggregation tendencies of small, reactive molecules like this compound.

Chromatographic Techniques for Trace Analysis

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

Electrochemical Detection

Electrochemical detection methods for this compound (HNCO) are an area of ongoing research, though direct electrochemical detection of HNCO itself can be challenging due to its reactivity and gaseous nature. However, electrochemical sensors are commonly employed for the detection of isocyanates and their derivatives, which are closely related to this compound and often involved in similar chemical pathways or industrial processes. These methods often rely on the derivatization of isocyanates into electrochemically active species or on the direct interaction of isocyanate groups with a sensing electrode.

For instance, in the context of monitoring occupational exposures to isocyanates, electrochemical detection has been used in conjunction with liquid chromatography (LC-EchD) for the analysis of derivatized methyl isocyanate (MIC). nih.gov While this specific example focuses on MIC, the principle of derivatization followed by electrochemical detection can be extended to other isocyanates, and potentially to HNCO if suitable derivatization strategies are developed. The sensitivity and selectivity of electrochemical methods make them attractive for real-time or near real-time monitoring in various environments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound (HNCO) and its derivatives, GC-MS is particularly valuable, especially when direct analysis of HNCO is difficult due to its instability or reactivity. In such cases, derivatization strategies are employed to convert HNCO or related isocyanates into more stable and GC-amenable compounds.

One common approach involves the derivatization of isocyanates with amines to form urea (B33335) or carbamate (B1207046) derivatives, which are then analyzed by GC-MS. For example, in the context of monitoring occupational exposures, di-n-butylamine (DBA) has been used as a derivatization reagent for airborne isocyanates, with subsequent determination using liquid chromatography and mass spectrometric detection (LC-MS). diva-portal.org Similarly, derivatization of amines into pentafluoropropionic amide (PFPA) or ethyl carbamate ester derivatives followed by GC-MS analysis has been reported. diva-portal.org

Another derivatizing reagent, para-tolyl isocyanate (PTI), has been developed for the derivatization of polar compounds, including those with -OH and/or -SH functional groups, which can be relevant for isocyanate-related degradation products. nih.gov The PTI derivatives were successfully eluted through GC, and their electron ionization (EI) mass spectra provided distinct structural information, allowing for the distinction of isomeric compounds. nih.gov This highlights the utility of GC-MS in providing both separation and detailed structural identification of isocyanate derivatives.

This compound itself can be a thermal degradation product of polyurethane (PUR) materials, and its presence, along with other monoisocyanates like methyl isocyanate, has been demonstrated. diva-portal.org While direct GC-MS of non-derivatized this compound is possible, as indicated by predicted GC-MS spectra available in databases, hmdb.ca derivatization often enhances detection limits and improves chromatographic behavior for complex samples.

In Situ Spectroscopic Methods for Catalytic Reaction Monitoring

In situ spectroscopic methods are crucial for understanding the mechanisms of catalytic reactions involving this compound (HNCO) by providing real-time information on surface species, intermediates, and reaction pathways under actual reaction conditions. These techniques allow researchers to observe the dynamic changes occurring on the catalyst surface, which is essential for optimizing catalytic processes.

Infrared (IR) Spectroscopy: Infrared spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a widely used in situ method for monitoring catalytic reactions involving isocyanates and HNCO. The NCO-stretching vibration of isocyanate groups typically produces a characteristic absorption band around 2270 cm⁻¹, making it a useful peak for monitoring reaction progress and kinetic analysis. researchgate.netmt.com

For example, diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy has been extensively used to investigate the adsorption and reaction of HNCO on various catalysts, such as Fe-ZSM5, H-ZSM5, Al₂O₃, SiO₂, Fe/Al₂O₃, and Fe/SiO₂. psi.ch Studies have shown that HNCO can adsorb dissociatively on these catalysts, forming isocyanate species (-NCO) adsorbed on active sites like Al and Fe. psi.ch The hydrolysis of these -NCO groups to NH₃ in the presence of water has also been observed using DRIFT, indicating that -NCO species are likely intermediates in the hydrolysis of HNCO. psi.ch

In situ FT-IR spectroscopy, often coupled with attenuated total reflection (ATR) probes, allows for continuous monitoring of key reaction species and reaction progression, providing insights into reaction initiation, conversion, intermediates, and endpoints, even under challenging conditions where offline sampling is difficult. mt.com This technique has been applied to monitor isocyanate reactions, such as the formation of polyurethanes, by quantifying the concentrations of NCO groups, polyols, by-products, and prepolymers in real-time. mt.com

Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopic technique for in situ monitoring of heterogeneous catalysts and catalytic reactions. It provides valuable insights into reaction mechanisms by revealing specific information on the catalyst's structure, defects, and the presence of adsorbates and reaction intermediates. rsc.org

While direct examples of in situ Raman monitoring specifically for HNCO catalytic reactions are less commonly detailed in general overviews compared to IR, Raman spectroscopy is well-suited for interrogating small molecular species in gas, liquid, or solid forms and can provide real-time analytical support for various catalytic processes. mdpi.com The development of advanced Raman instrumentation and in situ/operando cells allows for studying working catalysts under relevant reaction conditions. rsc.org This includes monitoring the conversion of reactants and formation of products, which is crucial for understanding reaction rates and catalyst performance. mdpi.com

Both IR and Raman spectroscopy, when used in situ, offer complementary information and are indispensable tools for elucidating the complex chemistry of HNCO in catalytic systems.

Advanced Techniques for Polymer Characterization

Polymers derived from or involving isocyanates, such as polyurethanes and polyisocyanates, exhibit diverse properties that are intimately linked to their molecular structure, conformation, and morphology. azonano.comontosight.ai Advanced characterization techniques are essential to understand these relationships and to optimize polymer synthesis and performance.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) when an organic solvent is used, is a chromatographic method that separates molecules in solution based on their hydrodynamic volume or size. paint.orgwikipedia.org It is a widely used technique for determining the molecular weight distribution (MWD) of polymers, which is a critical parameter influencing their macroscopic properties. paint.orgwikipedia.orgacs.orgpageplace.de

In SEC, polymer molecules elute through columns packed with porous beads. Smaller molecules are retained longer within the pores, while larger molecules elute first. paint.org The concentration of eluting polymer molecules is typically monitored by detectors such as differential refractometers (DRI), ultraviolet (UV) detectors, infrared (IR) detectors, or absolute molecular weight detectors like low angle laser light scattering (LALLS) and in-line continuous viscometers. paint.org

SEC is routinely employed for the characterization of isocyanate-based polymers, including poly(alkyl isocyanate)s and polyurethanes. ontosight.aimdpi.com For instance, SEC has been used to characterize statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate, providing information on their molecular weights and narrow molecular weight distributions. mdpi.com The technique can also be coupled with multi-angle light scattering (SEC-MALS) to determine absolute weight-average molar mass values and to investigate the influence of polymer topology on molecular weight characterization. rsc.org

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS) or quasi-elastic light scattering (QELS), is a non-invasive technique used to characterize the hydrodynamic diameter (D_h) and size distribution of macromolecular particles dispersed in solution. azonano.comufl.edumalvernpanalytical.com It is commonly applied to polymers, nanoparticles, proteins, and gels. ufl.edu

DLS measures the time-dependent fluctuations in the intensity of scattered light, which occur due to the Brownian motion of particles in solution. azonano.comufl.edu The rate of these fluctuations is directly related to the diffusion rate of the particles, with smaller particles diffusing faster. ufl.edu The instrument then uses this information to determine the diffusion coefficient and, subsequently, the hydrodynamic radius. ufl.edu DLS can measure sizes ranging from less than 1 nm to 15 µm and can also provide information on the polydispersity of the sample. malvernpanalytical.com

DLS is a valuable tool for characterizing isocyanate-based polymer solutions, particularly for studying their micellization behavior and particle aggregation. mdpi.comresearchgate.net For example, DLS has been used to examine the micellization behavior of poly(n-hexyl isocyanate)-based block copolymers, revealing spherical compact micellar structures. mdpi.com It can also monitor temperature-dependent changes in polymer conformation and assess the stability of colloidal dispersions, which is relevant for formulations like creams and lotions containing isocyanate-derived polymers. azonano.commalvernpanalytical.com

Transmission Electron Microscopy (TEM)

TEM has been extensively used to characterize various aspects of polymer structures, including polymer crystals, multicomponent systems like polymer blends and block copolymers, and organic-inorganic composites. oup.com It can reveal morphological features such as crystalline lamellae, fibrillar structures, cracks, fractures, and deformations. intertek.comkpi.ua

For isocyanate-based polymers, TEM can be applied to visualize the detailed morphology of cured materials, especially in dual-cure systems where polyisocyanate-based networks are formed. uni-koeln.de While generating image contrast can be challenging for polymers due to their light elemental composition, advanced TEM techniques and sample preparation methods (e.g., selective etching) enable the visualization of intricate structural details. researchgate.netkpi.ua TEM, often combined with other techniques like scanning electron microscopy (SEM), provides critical insights into the micro and nano-structural features that influence a polymer's performance, aiding in material research and development, process optimization, and failure analysis. intertek.com

Theoretical and Computational Chemistry of Isocyanic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, including ab initio molecular orbital (MO) studies and Density Functional Theory (DFT) applications, are extensively employed to investigate the properties of isocyanic acid systems. These methods allow for the precise determination of molecular geometries, vibrational frequencies, and relative energies of various species.

Ab initio molecular orbital (MO) studies are foundational in understanding the electronic structure and properties of this compound. These methods, derived directly from quantum mechanics without empirical parameters, provide a rigorous framework for calculations. For instance, the mechanism of HNCO dimerization has been investigated using ab initio methods, providing insights into barrier heights, reaction energies, and geometrical parameters of reactants, products, intermediates, and transition states researchgate.net. High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been utilized to determine electric and magnetic properties of HNCO and its isomers, including cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC) researchgate.net. These studies contribute to the identification of these molecules through their characteristic hyperfine structure patterns in microwave spectra researchgate.net. Furthermore, a six-dimensional potential energy surface for HNCO in its ground electronic state has been developed using CCSD(T)/cc-pCVQZ ab initio energy points to calculate rotation-vibration energy levels researchgate.net.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to ab initio methods for studying larger and more complex systems involving this compound. DFT calculations have been applied to investigate the co-adsorption and hydrolysis reaction of HNCO with water on surfaces like titanium dioxide (TiO2)-anatase (101) researchgate.net. These studies reveal that HNCO can adsorb both molecularly and dissociatively, with water playing a vital role in the reaction pathway researchgate.net. DFT methods are particularly useful for understanding interfacial interactions and structures between electrode surfaces and adsorbed molecules researchgate.net. The potential energy surfaces of the [H, C, N, O] system, which includes HNCO and its isomers, have also been constructed using DFT, demonstrating its utility in exploring isomerization pathways researchgate.netresearchgate.net. Born-Oppenheimer molecular dynamics (BOMD) simulations, based on DFT, have been used to study the solvation and hydrolysis reactions of HNCO at the air-water interface, indicating that HNCO preferentially adsorbs at the interface, lowering the activation barrier for hydrolysis acs.org.

The accuracy of quantum chemical calculations heavily relies on the chosen basis set and level of theory. For this compound systems, various high-level methods have been employed:

MP2 (Second-order Møller-Plesset perturbation theory) : MP2 is an ab initio method that includes electron correlation beyond the Hartree-Fock approximation stackexchange.com. It has been used for geometry optimization and energy calculations, often with Dunning's aug-cc-pVXZ (X = D, T, Q) basis sets for studying intermolecular interactions in HNCO dimers mdpi.comacs.org. MP2 is also applied to optimize structures of HNCO dimers and trimers using the 6-311++G(3df,3pd) basis set mdpi.comresearchgate.netresearchgate.net.

B3LYPD3 (B3LYP with Grimme's D3 dispersion correction) : B3LYPD3 is a hybrid DFT functional that incorporates dispersion corrections, which are crucial for accurately describing non-covalent interactions mdpi.comresearchgate.net. This method, along with B2PLYPD3, has been used to optimize the structures of HNCO dimers and trimers with the 6-311++G(3df,3pd) basis set mdpi.comresearchgate.netresearchgate.net. The B3LYP functional (without explicit D3 correction in some cases) has also been used in conjunction with the 6-311++G(3df,2p) basis set for studying reaction mechanisms researchgate.netacs.orgnih.gov.

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) : Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies stackexchange.com. It is frequently used for single-point energy calculations at the Complete Basis Set (CBS) limit, calibrating MP2 energies acs.org. For HNCO systems, CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) and CCSD(T)/CBS(TQ5)//M06-2X/aug-cc-pVTZ levels of theory have been used to characterize potential energy surfaces and calculate barrier heights for reactions involving HNCO acs.orgnih.govacs.orgcopernicus.org. CCSD(T) with aug-cc-pCVXZ (X = T, Q, or 5) basis sets has been employed for electric and magnetic properties researchgate.net.

The choice of basis set also significantly impacts results. Larger basis sets like 6-311++G(3df,2p), 6-311++G(3df,3pd), and aug-cc-pVTZ are commonly used to ensure accurate descriptions of electron density and intermolecular interactions researchgate.netmdpi.comacs.orgresearchgate.netresearchgate.netacs.orgnih.govcopernicus.org.

Density Functional Theory (DFT) Applications

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is essential for understanding the pathways and energetics of chemical reactions and isomerizations. For this compound, PES studies reveal the intricate relationships between its various isomeric forms and their interconversion.

This compound (HNCO) exists in equilibrium with several isomers, including cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC) researchgate.netresearchgate.netmdpi.comwikipedia.org. These tetra-atomic [H, C, N, O] isomers exhibit complex isomerization pathways on their potential energy surfaces researchgate.net. Computational studies have extensively mapped these pathways and identified the transition states (TS) connecting the different isomers. For example, the isomerization of HNCO to HOCN, HNCO to H(CNO), and HNCO to H(NCO) involves overcoming significant energy barriers researchgate.net.

The isomerization of [H, C, N, O] isomers in the gas phase is generally unfavorable due to high barrier heights researchgate.net. However, the presence of water molecules can dramatically lower these barriers, acting as catalysts in hydrogen transfer processes, such as HCNO → HONC and HNCO → HOCN researchgate.net. The potential energy surface for the reaction of HNCO with the propargyl radical (C₃H₃) has been characterized, revealing various H-abstraction and addition pathways leading to different intermediates and products acs.orgnih.govacs.org. These pathways involve specific transition states (e.g., T0/1, T0/3, T4/11, T11P5) with associated energy barriers acs.orgnih.gov.

Computational studies provide detailed energetics for reactions involving this compound, including relative energies of isomers, barrier heights for interconversion, and reaction enthalpies.

For the reaction of HNCO with the propargyl radical (C₃H₃), H-abstraction channels lead to C₃H₄ + NCO products with energy barriers ranging from 23 to 25 kcal/mol acs.orgnih.govacs.org. Addition reactions result in C₄H₄NO intermediates with barrier heights between 23 and 26 kcal/mol acs.orgnih.govacs.org. For instance, the addition of the HNCO nitrogen atom to the CH carbon of CH₂=C=CH via the T0/1 transition state has a barrier of 26.3 kcal/mol, while attack on the CH₂ carbon through T0/3 has a barrier of 24 kcal/mol nih.gov.

In the context of HNCO hydrolysis at the air-water interface, the activation barrier is significantly lowered from 45 kcal/mol in the gas phase to 14 kcal/mol on the water surface, facilitating the formation of intermediates like NH₂COOH which decomposes into NH₃ and CO₂ acs.org.

The dimerization of HNCO has also been studied, with calculated barriers showing that the formation of a four-membered ring (O=CNHNHC=O) is more favorable than the formation of CO₂ or CO researchgate.net.

Here is a summary of some reported barrier heights:

Table 1: Representative Barrier Heights for Reactions Involving this compound

Reaction TypeReactants/ProductsBarrier Height (kcal/mol)Level of Theory / Basis SetSource
H-abstraction (HNCO + C₃H₃)C₃H₄ + NCO23–25CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) acs.orgnih.govacs.org
Addition (HNCO + C₃H₃)C₄H₄NO intermediates23–26CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) acs.orgnih.govacs.org
HNCO Nitrogen atom addition to CH (T0/1)H₂C=C=CH–NH=C=O (IS1)26.3CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) nih.gov
HNCO Nitrogen atom addition to CH₂ (T0/3)HC=C=CH₂–NH=C=O (IS3)24CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) nih.gov
Isomerization (IS4 to IS11)HC=C=CH–C(OH)–NH~34CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) acs.orgnih.gov
Decomposition (IS11 to PR5)CHCCHCN + H₂O62CCSD(T)/CBS(T,Q,5)//B3LYP/6-311++G(3df,2p) acs.orgnih.gov
HNCO Hydrolysis (gas phase)NH₃ + CO₂45Born-Oppenheimer molecular dynamics (DFT) acs.org
HNCO Hydrolysis (water surface)NH₃ + CO₂14Born-Oppenheimer molecular dynamics (DFT) acs.org
Dimerization (formation of O=CNHNHC=O)(HNCO)₂FavorableB3LYP 6-311++G(3df,2p)//CCSD(T) 6-311++G(d,p) researchgate.net
H-abstraction (HNCO + OH)NCO + H₂O~6Sengupta and Nguyen (1997) (T ≥ 500 K) / CCSD(T)/CBS(DTQ)//M06-2X/aug-cc-pVTZ copernicus.org
H-abstraction (HNCO + Cl)NCO + HCl> 4 (relative to addition)CCSD(T)/CBS(DTQ)//M06-2X/aug-cc-pVTZ copernicus.org
H-abstraction (HNCO + NO₃)NCO + HNO₃> 12CCSD(T)/CBS(DTQ)//M06-2X/aug-cc-pVTZ copernicus.org
Cyclo-addition (HNCO + O₃)> 30CCSD(T)/CBS(DTQ)//M06-2X/aug-cc-pVTZ copernicus.org

Table 2: Relative Energies of HNCO Dimers (kJ/mol)

Dimer StructureMP2/6-311++G(3df,3pd)B3LYPD3/6-311++G(3df,3pd)B2PLYPD3/6-311++G(3df,3pd)CCSD(T)/6-311++G(3df,3pd)Source
D1 (Open)-29.0-28.1-29.2-29.8 mdpi.comresearchgate.net
D2-22.4-20.6-21.4-21.7 mdpi.comresearchgate.net
D3-10.0-10.3-10.8-10.8 mdpi.comresearchgate.net
D4-21.3-20.1 (converged to D2)-21.0 (converged to D2)-21.4 mdpi.comresearchgate.net
D5-10.0-10.3-10.8-10.8 mdpi.comresearchgate.net

Note: D4 converged to D2 at B3LYP and B2PLYPD3 levels mdpi.com.

Transition State Theory (TST)

Molecular Dynamics Simulations and Coarse-Grained Approaches for Isocyanate Systems

Molecular Dynamics (MD) simulations and coarse-grained (CG) approaches are powerful computational techniques employed to study the properties and behavior of isocyanate systems, including this compound. These methods are particularly valuable for understanding phenomena at various time and length scales, from atomic-level interactions to mesoscale material properties researchgate.netnih.govuminho.ptmdpi.com.

Atomistic MD simulations are utilized to explore the dynamics and reactivity of this compound at a fundamental level. For instance, ab initio molecular dynamics simulations, often coupled with advanced metadynamics techniques, have been performed to investigate the chemical pathways leading to the synthesis of formamide (B127407) (HCONH₂) from HNCO in planetary atmospheres, particularly in the presence of di-hydrogen or ammonia (B1221849) aanda.orgaanda.orgaanda.org. These simulations have revealed that the direct hydrogenation of HNCO is thermodynamically favored and can spontaneously occur under specific conditions, such as intense electric fields aanda.orgaanda.org.

Furthermore, classical molecular dynamics and Ring-Polymer Molecular Dynamics (RPMD) methods have been applied to study barrierless reactions involving HNCO, such as its reaction with H₃⁺ isotopologues (H₃⁺, H₂D⁺, HD₂⁺, and D₃⁺) acs.orgacs.org. These studies aim to determine thermal rate coefficients and branching fractions, accounting for quantized zero-point vibrational amplitudes and quantum mechanical tunneling acs.orgacs.org. Research indicates that for these reactions, rate coefficients generally decrease with decreasing temperature, primarily governed by the Maxwell-Boltzmann averaged velocities of the reactants, which are dependent on their nuclear mass acs.org. Interestingly, for the H₃⁺ + HNCO reaction, HNCOH⁺ products are generated more frequently despite the H₂NCO⁺ structure being more stable, attributed to the attractive area between reactants extending to the oxygen atom side of HNCO acs.org.

Beyond individual molecule reactions, MD and CG models are crucial for simulating complex polymer systems involving isocyanates, such as polyurethanes, coatings, and adhesives researchgate.netnih.govuminho.ptmdpi.comresearchgate.netucsd.edunih.gov. A significant challenge in applying these methods to isocyanates and isocyanate-based systems, like precursor melts, has been the lack of accurate parameterizations for these molecular species nih.govuminho.ptmdpi.comresearchgate.net. Recent efforts have focused on developing and refining force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE) and GAFF-IC force fields, to accurately model properties like vapor-liquid equilibrium and viscosity of various isocyanates nih.govnsf.gov.

Coarse-grained modeling, where groups of atoms are represented by single "beads," is employed to simulate processes at larger time and length scales, which are otherwise computationally prohibitive for atomistic MD uminho.ptucsd.edu. Dissipative Particle Dynamics (DPD) is one such CG method used for mesoscale modeling of isocyanate systems, offering advantages like soft forces that permit larger timesteps uminho.pt. The Iterative Boltzmann Inversion (IBI) approach is a rigorous method used to obtain parameters for CG models, ensuring that structural distributions from the CG model match those from atomistic MD simulations ucsd.edu. This systematic coarse-graining allows for the study of molecular structure-function relationships in complex materials like polyurea, which is synthesized from isocyanates and amines ucsd.edu.

Global Atmospheric Modeling of this compound Fate and Loss Processes

Global atmospheric modeling plays a critical role in understanding the fate and loss processes of this compound (HNCO) in the Earth's atmosphere, a compound primarily emitted by combustion processes copernicus.orgesm-project.netresearchgate.net. These models help predict HNCO atmospheric levels and its global distribution, which is important given its widespread presence from various sources copernicus.orgesm-project.net.

Sources of this compound in the Atmosphere: HNCO is introduced into the atmosphere through both primary and secondary processes rsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.net.

Primary Sources: Predominantly from combustion activities, including:

Biomass burning (wildfires, agricultural fires) copernicus.orgesm-project.netrsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.net.

Fossil fuel combustion (coal, gasoline, diesel) rsc.orgrsc.orgrsc.orgethz.chresearchgate.net.

Cigarette smoke rsc.orgrsc.orgrsc.orgethz.chresearchgate.net.

Combustion of materials in the built environment rsc.orgrsc.orgrsc.orgethz.chresearchgate.net.

Secondary Sources: Photochemical production from the oxidation of atmospheric amines and amides rsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.net.

Loss Processes and Atmospheric Lifetime: The removal of HNCO from the atmosphere is governed by several processes, with varying degrees of importance rsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.net.

Gas-Phase Photochemistry: Reactions with gas-phase oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), chlorine atoms (Cl), and ozone (O₃) are generally very slow under atmospheric conditions copernicus.orgresearchgate.netrsc.orgrsc.orgrsc.orgethz.chcopernicus.org. Theoretical kinetic studies using high-level quantum chemical methodologies, such as CCSD(T)/CBS(DTQ)//M06-2X/aug-cc-pVTZ, followed by transition state theory (TST) predictions, confirm that these reactions are slow, with rate coefficients (k₃₀₀K) typically ≤ 7 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ copernicus.org. The atmospheric chemical lifetime of HNCO with respect to photolysis and OH radical oxidation is on the order of months to decades, making gas-phase chemical loss a negligible process, contributing less than 1% to the total loss copernicus.orgresearchgate.netrsc.orgrsc.orgrsc.orgethz.chcopernicus.org.

Heterogeneous Uptake and Hydrolysis: HNCO is a weak acid with a pKa of 3.7 at 298 K and exhibits high solubility in the aqueous phase, particularly at pH values above 5 rsc.orgrsc.orgrsc.orgethz.chresearchgate.netresearchgate.net. This property allows it to partition into cloud droplets, aerosols, and other atmospheric liquid water rsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.netresearchgate.net. Once in the aqueous phase, HNCO undergoes hydrolysis to form ammonia (NH₃) and carbon dioxide (CO₂) rsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.net. The hydrolysis kinetics are pH-dependent, involving three main mechanisms: HNCO + H⁺ + H₂O → NH₄⁺ + CO₂, HNCO + H₂O → NH₃ + CO₂, and NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ researchgate.net. The Henry's Law coefficient (K_H) for HNCO has been determined to be 26 ± 2 M atm⁻¹ at 298 K, with an enthalpy of dissolution of -34 ± 2 kJ mol⁻¹ researchgate.net. The lifetime of HNCO against hydrolysis can vary significantly, ranging from approximately 10 days to 28 years depending on pH, liquid water content, and temperature relevant to tropospheric clouds researchgate.netpnas.org. This process contributes about 10% of the total global loss copernicus.orgresearchgate.net.

Dry Deposition: Globally, dry deposition is identified as the main sink for atmospheric HNCO, accounting for approximately 90% of its total removal copernicus.orgresearchgate.netrsc.orgrsc.orgrsc.orgethz.chcopernicus.orgcore.ac.uk. This process involves the direct uptake of gaseous HNCO by surfaces such as vegetation, soil, and water bodies.

Global Modeling Studies: Global atmospheric models, such as the ECHAM/MESSy Atmospheric Chemistry (EMAC) model, are used to simulate the distribution and budget of HNCO copernicus.orgesm-project.netresearchgate.net. These models incorporate emissions, transport, and loss processes to estimate its atmospheric concentrations and lifetimes. Model predictions indicate that due to its long chemical lifetime in the free troposphere, HNCO can be efficiently transported into the upper troposphere and lower stratosphere (UTLS) by deep convection events copernicus.orgresearchgate.net.

Ambient mixing ratios of HNCO vary significantly depending on location and proximity to sources. Background concentrations can be as low as a few parts per trillion by volume (pptv) over oceans and remote areas copernicus.orgpnas.orgcore.ac.uk. In urban regions, mixing ratios can increase to tens or hundreds of pptv copernicus.orgpnas.orgcore.ac.uk. Peak levels, particularly in areas dominated by biomass burning events, can regularly exceed 1 ppbv, and in laboratory biomass burning smoke, levels up to 600 ppbv have been observed copernicus.orgpnas.org.

A summary of the yearly global HNCO budget from a modeling study is presented below, illustrating the dominance of dry deposition as a sink copernicus.org.

Table 1: Yearly Global HNCO Budget (Example Data from 2011 Simulation) copernicus.org (Note: This is a static representation of an interactive data table.)

ProcessContribution to Total Loss (%)
Dry Deposition~90
Clouds & Precipitation~10
Gas-phase Chemical Loss<1

This table represents a typical output from global atmospheric models, highlighting the relative importance of different loss mechanisms for HNCO.

Table 2: Estimated Atmospheric Lifetimes of HNCO by Loss Process copernicus.orgresearchgate.netrsc.orgrsc.orgrsc.orgethz.chcopernicus.orgresearchgate.net (Note: This is a static representation of an interactive data table.)

Loss ProcessEstimated Lifetime
Gas-phase Oxidation (e.g., by OH)Months to Decades copernicus.orgrsc.orgrsc.org
PhotolysisMonths to Decades rsc.orgrsc.orgcopernicus.org
Hydrolysis (in tropospheric clouds)10 days to 28 years researchgate.net
Overall Tropospheric Lifetime~37 days (model-calculated) core.ac.uk

The understanding derived from global atmospheric modeling is crucial for comprehending the environmental distribution and persistence of this compound.

Advanced Applications and Industrial Relevance of Isocyanic Acid Chemistry

Polymer Science and Materials Engineering

The chemistry of isocyanic acid, primarily through its derivatives (isocyanates), is foundational to the synthesis of a broad spectrum of polymers and advanced materials.

Polyurethane Chemistry and Derived Materials (e.g., Foams, Coatings, Adhesives, Insulation)

Polyurethanes (PUs) represent a highly versatile class of polymers, with their synthesis fundamentally relying on the reaction between isocyanates and polyols nih.govfishersci.comscribd.com. This compound derivatives serve as crucial building blocks in this polymerization process nih.gov. Polyurethanes are characterized by the presence of urethane (B1682113) linkages and can be synthesized to exhibit a wide range of properties, from flexible elastomers to rigid plastics, depending on the specific isocyanate and polyol used fishersci.comnih.gov.

The industrial applications of polyurethanes are extensive, encompassing a variety of derived materials:

Foams: Both rigid and flexible foams are major applications, utilized in mattresses, furniture, automotive seating, and as insulation and roofing materials nih.govfishersci.comscribd.comnih.govtristains.com. Water can act as a blowing agent in foam production, reacting with isocyanates to generate carbon dioxide gas, which creates the foam structure scribd.comtristains.com.

Coatings: Polyurethanes are employed in paints and varnishes, providing durable and protective surfaces nih.govfishersci.comscribd.comnih.govtristains.com.

Adhesives and Sealants: Their strong bonding properties make them valuable in caulks, glues, and various adhesive applications in construction, packaging, and textiles nih.govfishersci.comscribd.comnih.govtristains.com.

Elastomers: Used in products like footwear and synthetic leather fishersci.comtristains.com.

Fibers: Polyurethane chemistry is also integral to the production of high-performance fibers nih.govfishersci.comnih.govnih.govnih.govnih.gov.

The most widely used isocyanates in polyurethane production are methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), which together account for over 90% of global isocyanate usage fishersci.comscribd.comnih.govtristains.com.

Global Polyurethane Market Overview (2019) nih.govwikipedia.org

MetricValue
Market Value (2019)$95.13 Billion
Expected CAGR (2019-2023)12%

Dynamic Covalent Polymers for Advanced Materials (e.g., Self-healing, Shape-morphing, 3D Printing)

Reversible isocyanate chemistry, involving urethane, thiourethane, and urea (B33335) bonds, is fundamental to the design of dynamic covalent polymers nih.govnih.govnih.gov. These polymers incorporate dynamic covalent bonds (DCBs) that can undergo reversible association and dissociation under specific conditions, leading to the formation of covalent adaptive networks (CANs) nih.gov. This dynamic nature enables the development of materials with remarkable properties, including:

Self-healing: Materials capable of autonomously repairing damage nih.govnih.govnih.govnih.govwikipedia.org.

Shape-morphing: Polymers that can change their shape in response to external stimuli nih.govnih.govnih.govnih.gov.

3D Printing: Facilitating the creation of complex structures with adaptable properties nih.govnih.govnih.govnih.gov.

Recycling and Composites: Enhancing the circularity and reprocessing capabilities of polymeric materials nih.govnih.govnih.govnih.gov.

The emergence of reversible isocyanate chemistry provides a highly effective platform for engineering thermally adaptable materials, allowing them to behave like traditional thermosetting plastics (with high strength and durability) while also being reprocessable like thermoplastics when subjected to certain triggering factors nih.govnih.gov.

Sustainable Polymer Synthesis and Bio-based Isocyanates

Increasing environmental concerns are driving significant research into replacing petroleum-based polyurethanes with more sustainable, green, or bio-based alternatives nih.govnih.govwikipedia.org. Bio-based polyurethanes are synthesized by sourcing polyols and isocyanates from biological materials nih.govnih.govnih.gov.

A key challenge in the synthesis of conventional isocyanates is the reliance on hazardous processes, such as the phosgenation of primary diamines, which involves the use of toxic phosgene (B1210022) and generates corrosive hydrochloric acid waste nih.govwikipedia.orgnih.gov. Consequently, research efforts are focused on developing phosgene-free routes and methods for directly producing isocyanate compounds from biomass wikipedia.orgnih.govnih.gov. Renewable precursors being explored for bio-based di-/poly-isocyanates include amino acids, furan (B31954) derivatives, carbohydrates, lignin-based aromatics, cashew nut shell liquid, and vegetable oils nih.gov.

An alternative approach involves the development of non-isocyanate polyurethanes (NIPUs), which are synthesized without the use of toxic isocyanates. While NIPUs offer a safer and more sustainable option, their mechanical properties may sometimes be inferior to those of conventional isocyanate-based polyurethanes nih.govnih.gov.

Surface Functionalization

Isocyanates are highly reactive molecules, making them excellent candidates for rapid surface functionalization nih.gov. The isocyanate (NCO) group readily reacts with various surface functionalities, such as hydroxyl (OH) and amino (NH2) groups, forming stable covalent bonds and enabling polymer grafting onto substrates nih.govdawnscientific.com.

Applications of isocyanate-mediated surface functionalization include:

Glass Modification: Grafting fluorinated polymers to glass surfaces to impart antifogging and self-cleaning capabilities nih.gov.

Nanomaterial Functionalization: Modifying nanocarriers, cellulose, and nanocellulose to decrease hydrophilicity, improve compatibility, or introduce specific functional groups for targeted applications nih.gov. This can lead to enhanced interfacial adhesion in composite materials nih.govnih.gov.

Carbon Nanotubes (CNTs): Plasma functionalization of isocyanate groups on multiwalled carbon nanotubes has been shown to improve the wear resistance of polyurethane film composites containing these modified CNTs dawnscientific.com.

Immobilization: Facilitating the immobilization of various chemical species onto substrates nih.gov.

Common isocyanates used for surface modification include phenyl isocyanate (PI), octadecyl isocyanate (OI), toluene diisocyanate (TDI), diphenylmethane (B89790) diisocyanate (MDI), and hexamethylene diisocyanate (HMDI) nih.gov.

Improvement in Wood Fiber-HDPE Composites with TDI Treatment nih.gov

PropertyImprovement (%)
Tensile Strength~64
Flexural Strength~47
Impact Properties~113
Moisture Absorption~43 (Decrease)

High-Performance Fibers

Polyurethane chemistry is also instrumental in the production of high-performance fibers, which are integral to various advanced textile and industrial applications nih.govfishersci.comnih.govnih.govnih.govnih.gov. Elastomeric fibers such as spandex and Lycra are prominent examples of polyurethane-based fibers fishersci.comnih.gov. These fibers are typically characterized by a segmented block copolymer structure comprising alternating hard and soft segments nih.gov. They are formed by reacting a diisocyanate with a polyol to yield an isocyanate-terminated prepolymer, which is then further processed into fibers nih.gov. These materials exhibit desirable properties such as high elasticity and resistance to wear, making them suitable for demanding applications in technical textiles, ropes, cables, and even ballistic protection nih.govnih.gov.

Environmental Remediation and Catalysis

This compound and its related chemistry also find relevance in environmental remediation and catalysis, particularly in processes aimed at pollutant removal and chemical transformations.

The hydrolysis of this compound (HNCO) has been extensively investigated on various oxidic catalysts, including titanium dioxide (TiO2), vanadium pentoxide (V2O5)/TiO2, and V2O5-tungsten trioxide (WO3)/TiO2 systems uni.lu. These studies are pertinent to nitrogen oxides (NOx) removal processes, where HNCO can be an intermediate or a reactant. High conversion rates for HNCO hydrolysis have been observed even at relatively low temperatures (e.g., 150 °C) and high space velocities uni.lu.

Furthermore, isocyanate-containing species are known to appear as intermediate compounds in catalytic processes occurring on metallic surfaces, particularly those involving carbon monoxide and nitrogen oxides nih.gov. First-principle studies, often employing density functional theory (DFT), have been conducted to understand the intricate interactions between isocyanates and various catalytic surfaces, including copper, silver, palladium, aluminum oxide, and gold nih.gov. These studies have revealed strong chemisorption between the isocyanate species and the substrate, indicating their active involvement in surface-catalyzed reactions nih.gov.

Beyond direct isocyanate reactions, the broader field of catalysis for environmental remediation benefits from materials whose development may be linked to isocyanate chemistry or which interact with isocyanate-related compounds. Metal-organic frameworks (MOFs) are emerging as promising materials for environmental remediation due to their large surface area, tunable porosity, and catalytic capabilities for removing a wide range of pollutants, including heavy metals, organic compounds, and greenhouse gases fishersci.ficenmed.com. Similarly, polymer nanocomposites (PNCs) are being explored for their catalytic potential in the environmental cleanup of wastewater guidetopharmacology.org.

Role in Nitrogen Oxide Reduction Technologies (RAPRENOx)

This compound plays a crucial role in the Rapid Reduction of Nitrogen Oxides (RAPRENOx) process, an advanced technology developed for the abatement of harmful nitrogen oxides (NOx) from exhaust gases. This process, pioneered by Robert A. Perry and Dennis L. Siebers at Sandia National Laboratories, involves the thermal decomposition of inexpensive and relatively non-toxic cyanuric acid (C₃N₃(OH)₃) at temperatures above 625 °F (approximately 600 K) to yield gaseous this compound (HNCO). wikipedia.orguni.luwikipedia.org

Once formed, this compound reacts with nitrogen oxides in the exhaust stream. The primary mechanism involves the reaction of HNCO with nitric oxide (NO) to form molecular nitrogen (N₂), carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O). wikipedia.orguni.lu Kinetic modeling and sensitivity analyses indicate that reactions of HNCO with hydroxyl (OH), oxygen (O), and hydrogen (H) radicals are pivotal in the NO removal process. Specifically, NO removal predominantly occurs through the reaction of NO with the isocyanato radical (NCO), leading to the formation of nitrous oxide (N₂O), which subsequently reacts to produce N₂. fishersci.no

Commercial applications of the RAPRENOx process in diesel engines have demonstrated significant pollutant reductions, achieving up to 95% NOx reduction, alongside an 80% reduction in particulates and a 90% reduction in reactive organic gases. uni.lu While highly effective, a characteristic of this process is the potential for nitrous oxide (N₂O) emission. wikipedia.org

Catalytic Hydrolysis for Ammonia (B1221849) Production

This compound is an important intermediate in the catalytic production of ammonia (NH₃), particularly within Selective Catalytic Reduction (SCR) systems used for NOx control in exhaust gas aftertreatment. In these systems, urea ((NH₂)₂CO) solution (e.g., AdBlue®) is injected into the exhaust stream. wikipedia.org The urea undergoes thermolysis, decomposing into ammonia and this compound:

(NH₂)₂CO → NH₃ + HNCO wikipedia.org

Subsequently, the this compound must undergo hydrolysis to convert completely into ammonia and carbon dioxide:

HNCO + H₂O → NH₃ + CO₂ wikipedia.orgnih.govwmo.intuni.lu

This hydrolysis step is critical for ensuring the complete conversion of urea to ammonia, especially under low-temperature conditions and with high urea dosing rates. Incomplete hydrolysis can lead to the formation of undesired solid by-products, such as cyanuric acid, which can block exhaust gas aftertreatment systems. wikipedia.org

The efficiency of this hydrolysis can be significantly enhanced by the use of specific catalysts. Materials like platinum on silica (B1680970) (Pt/SiO₂), cerium oxide on silica (CeO₂/SiO₂), and barium oxide on silica (BaO/SiO₂) have been shown to catalyze the complete hydrolysis of HNCO to NH₃ and CO₂. fishersci.cauni.lu The combination of HNCO formation from NH₃ and its subsequent hydrolysis back to NH₃ can even lead to an amplification of ammonia concentrations. For instance, a combination of Pd/SiO₂ followed by CeO₂–SiO₂ can amplify ammonia by a factor of 3, while Pt/SiO₂ ahead of CeO₂–SiO₂ can achieve a multiplication factor of 6, due to additional HNCO generation from NO and CO reacting with surface hydrogen from the water-gas shift reaction. fishersci.ca This catalytic approach enables the supply of ammonia at significantly lower temperatures, facilitating the design of effective low-temperature SCR systems crucial for meeting future emission legislation. wikipedia.org

Chemical Synthesis and Derivatization

This compound's high reactivity and unique functional group make it a versatile building block in the synthesis of a wide array of specialized chemical intermediates and complex molecular architectures.

Synthesis of Specialized Chemical Intermediates

As a highly reactive monobasic acid, this compound (HNCO) serves as a crucial intermediate in various organic synthesis pathways and chemical manufacturing processes. nih.gov Its characteristic functional group, -N=C=O, readily reacts with nucleophiles such as water, alcohols, and amines to form ureas, carbamates, and other isocyanates. wmo.intuni.lunih.gov This reactivity is fundamental to its role as a precursor in the production of diverse materials, including polyurethanes, coatings, and elastomers. nih.govfishersci.cauni.lu

Specific derivatives of this compound are synthesized for specialized applications. For example, the 2,3-dibromoallyl ester of this compound is a highly reactive compound featuring a dibromoallyl group, making it valuable for synthesis reactions that require the introduction of bromine atoms. It finds utility as an intermediate in organic synthesis, particularly in the preparation of halogenated compounds, pharmaceuticals, and agrochemicals. regulations.gov Another example is this compound, cyclohexane-1,3-diyldimethylenedi-, a specialty chemical whose complex structure and reactive isocyanate groups suggest its use in polymer synthesis, especially in polyurethane materials, and as an intermediate in intricate chemical reactions due to its potential for cross-linking. fishersci.com

Creation of Complex Molecular Architectures (e.g., using Blocked Isocyanates)

The inherent high reactivity of isocyanates can sometimes pose challenges in handling and storage, including a propensity for polymerization when nucleophilic functional groups are present. nih.gov To overcome these limitations and enable more controlled reactions, the concept of "blocked isocyanates" has been developed. nih.govnih.gov

Blocked isocyanates are formed by reacting an isocyanate group with an active hydrogen-containing blocking agent, such as phenols, alcohols, amines, amides, oximes, imides, or imidazoles. nih.govnih.govnih.gov This reaction renders the isocyanate group non-reactive at room temperature. nih.gov The key advantage of this approach lies in its ability to provide a safer and more controlled synthesis of urethanes, offering less sensitivity to moisture, reduced toxicity due to the low concentration of free isocyanates, and enhanced stability during storage. nih.govnih.govnih.gov

Applications of blocked isocyanate chemistry include the development of tunable thermoresponsive crosslinkers and the production of crosslinked polymeric particles. nih.gov They are also utilized in single-component (1K) water-based and powder coatings, simplifying coating synthesis and reducing waste. nih.gov Furthermore, the in situ generation of isocyanates via the blocked-isocyanate strategy is a powerful tool in multicomponent reactions, providing access to highly diverse and complex molecular structures. nih.gov

Emerging Applications in Diverse Fields

The versatility of this compound and its derivatives continues to drive their exploration in new and expanding fields beyond traditional polymer chemistry.

Applications in Agrochemical Development

This compound derivatives are increasingly recognized for their significant contributions to agrochemical development, playing a vital role in crop protection. nih.govfishersci.canih.gov These compounds serve as crucial intermediates in the synthesis of a wide range of agricultural chemicals, including pesticides, herbicides, and fungicides. nih.govuni.lu For instance, methyl isocyanate (CH₃NCO) is a particularly critical intermediate in agrochemical production. nih.gov

The growing global population and the consequent pressure to enhance agricultural productivity and ensure food security are key drivers for the increasing demand for this compound in this sector. uni.lu The ability of this compound derivatives to form effective crop protection chemicals makes them an essential component in modern agricultural practices. uni.lu Beyond agrochemicals, this compound and its derivatives also find applications in the pharmaceutical industry, forming the basis for certain drug compounds. fishersci.caregulations.govnih.govuni.lu

Q & A

Q. How can researchers accurately quantify isocyanic acid (HNCO) concentrations in ambient air?

HNCO is measured using advanced mass spectrometric techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) or chemical ionization mass spectrometry (CIMS) . Calibration protocols require standard gas mixtures or thermal decomposition of urea to generate HNCO, with validation against Fourier Transform Infrared (FTIR) spectroscopy . Field studies should account for instrumental sensitivity to humidity and temperature, as HNCO’s reactivity and solubility in water (pKa ≈ 3.7) necessitate careful handling of sampling lines to avoid losses .

Q. What thermodynamic properties of HNCO are critical for experimental design?

Key properties include:

  • Standard enthalpy of formation (ΔfH°gas): -101.67 kJ/mol
  • Gas-phase entropy (S°gas): 238.22 J/mol·K
  • Ionization energy (IE): 11.595 ± 0.005 eV These values inform reaction equilibrium calculations, kinetic modeling, and spectroscopic parameterization. For example, ΔfH°gas is essential for predicting HNCO’s stability in combustion or atmospheric oxidation studies .

Q. What laboratory precautions are required for handling HNCO due to its stability and toxicity?

HNCO is highly reactive and toxic. Use inert solvents (e.g., chlorinated hydrocarbons) to stabilize dilute solutions and prevent oligomerization into cyanuric acid . Gas-phase studies require sealed systems with passivated surfaces to minimize adsorption. Personal protective equipment (PPE) and fume hoods are mandatory, as HNCO exposure above 1 ppbv is linked to protein carbamylation risks .

Advanced Research Questions

Q. How can computational models optimize basis sets for studying HNCO’s electronic structure and reactivity?

Correlation-consistent basis sets (e.g., cc-pVTZ) are recommended for coupled-cluster calculations to capture ≥97% of correlation energy . For HNCO, include polarization functions (d, f, g orbitals) to model its nonlinear geometry and π-backbonding. Benchmark against experimental vibrational spectra (e.g., NCO stretching at ~2200 cm⁻¹) to validate density functional theory (DFT) methods like ωB97X-D/cc-pVTZ .

Q. How do secondary formation pathways of HNCO differ between urban and rural environments?

Urban HNCO is primarily photochemical, driven by OH-radical oxidation of amides (e.g., acetamide) and alkyl amines during daytime . In contrast, rural regions show mixed sources: biomass burning emissions and nighttime hydrolysis of NO3-amine adducts . Diurnal profiles from tower-based gradient measurements (e.g., 320 m vs. 5 m) reveal enhanced mid-boundary-layer production due to precursor accumulation aloft . Steady-state analysis (e.g., [HNCO]kloss = Σkprecursor[OH][Precursor]Y) quantifies formation rates during plateau phases (14:00–16:00 LT) .

Q. How can researchers resolve discrepancies in reported atmospheric HNCO levels across studies?

Contradictions arise from:

  • Measurement techniques : PTR-MS may underestimate HNCO in humid conditions vs. CIMS .
  • Regional precursors : Urban vs. rural amide/amine ratios (e.g., C3-amides dominate in Guangzhou ).
  • Seasonal variability : Winter inversions trap primary emissions, while summer enhances photochemistry . Multi-model ensembles (e.g., GEOS-Chem with updated HNCO yields) and harmonized calibration protocols are recommended .

Q. What methodologies assess HNCO’s health impacts in high-exposure regions?

Combine atmospheric modeling (e.g., GEOS-Chem at 0.5° × 0.625° resolution) with biomarker studies (e.g., blood carbamylation assays) . In regions like China’s Pearl River Delta, exceedance of 1 ppbv thresholds for >90 days/year necessitates cohort studies linking HNCO exposure to respiratory/cardiovascular endpoints .

Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal standards: detail experimental protocols in supplements, limit main text to 5 key compounds, and cite primary thermodynamic data sources .
  • Contradiction Analysis : Use sensitivity tests (e.g., Monte Carlo simulations) to evaluate precursor emission uncertainties in HNCO models .
  • Ethical Compliance : Disclose funding sources (e.g., National Natural Science Foundation of China grants) and conflicts of interest per RSC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.